2-(5-Chloro-2-phenoxyphenyl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-2-phenoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-7-13(10(8-11)9-14(16)17)18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMKNEIUKHPJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509338 | |
| Record name | (5-Chloro-2-phenoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70958-20-2 | |
| Record name | 5-Chloro-2-phenoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-2-phenoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(5-Chloro-2-phenoxyphenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(5-Chloro-2-phenoxyphenyl)acetic acid, a molecule of interest in medicinal chemistry due to its structural similarity to known anti-inflammatory agents. This document details the experimental protocols for its multi-step synthesis, presents its physicochemical properties, and offers expected characterization data based on analogous compounds. Furthermore, a potential mechanism of action is discussed in the context of the cyclooxygenase (COX) signaling pathway.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are crucial for its handling, formulation, and analysis.
| Property | Value | Reference |
| CAS Number | 70958-20-2 | [1] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [1] |
| Molecular Weight | 262.69 g/mol | [1] |
| Appearance | Expected to be a solid | |
| SMILES String | O=C(O)CC1=CC(Cl)=CC=C1OC2=CC=CC=C2 | [1] |
| InChI Key | PKMKNEIUKHPJAX-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 3.5 | [2] |
Proposed Synthetic Pathway
A plausible multi-step synthesis for this compound is proposed, commencing with an Ullmann condensation to form the core diaryl ether structure, followed by a Friedel-Crafts acylation and culminating in a Willgerodt-Kindler reaction to furnish the desired acetic acid moiety.
Experimental Protocols
The following are detailed, representative experimental protocols for the proposed synthesis of this compound.
Step 1: Synthesis of 5-Chloro-2-phenoxyphenol (Ullmann Condensation)
The Ullmann condensation is a copper-catalyzed reaction to form diaryl ethers.[3][4]
Materials:
-
2-Bromo-4-chlorophenol
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pyridine, anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-chlorophenol (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous pyridine to the flask to create a stirrable suspension.
-
Add copper(I) iodide (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the pyridine.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 5-chloro-2-phenoxyphenol.
Step 2: Synthesis of 1-(5-Chloro-2-phenoxyphenyl)ethanone (Friedel-Crafts Acylation)
This reaction introduces an acetyl group onto the diaryl ether intermediate.[5]
Materials:
-
5-Chloro-2-phenoxyphenol
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) to the suspension with stirring.
-
In a separate flask, dissolve 5-chloro-2-phenoxyphenol (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of 5-chloro-2-phenoxyphenol dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it over crushed ice with 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-(5-chloro-2-phenoxyphenyl)ethanone.
Step 3: Synthesis of this compound (Willgerodt-Kindler Reaction)
The final step involves the conversion of the acetyl group to the desired acetic acid moiety.[2][6]
Materials:
-
1-(5-Chloro-2-phenoxyphenyl)ethanone
-
Sulfur powder
-
Morpholine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine 1-(5-chloro-2-phenoxyphenyl)ethanone (1.0 eq), sulfur powder (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (approximately 130-140°C) for 6-12 hours. The initial product is a thioamide.[2]
-
Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 20% aqueous solution).
-
Heat the mixture to reflux to hydrolyze the thioamide intermediate to the carboxylate salt. Monitor the hydrolysis by TLC.
-
After hydrolysis is complete, cool the mixture to room temperature and wash with diethyl ether to remove any unreacted starting material and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Data
The following table summarizes the expected spectroscopic data for this compound, inferred from data for structurally similar compounds.
| Technique | Expected Observations | Reference |
| ¹H NMR (CDCl₃) | δ ~10-12 ppm (br s, 1H, -COOH), δ ~7.0-7.5 ppm (m, aromatic protons), δ ~3.6 ppm (s, 2H, -CH₂-) | Based on Phenylacetic acid[7][8] |
| ¹³C NMR (CDCl₃) | δ ~175-180 ppm (C=O), δ ~120-160 ppm (aromatic carbons), δ ~40 ppm (-CH₂) | Based on Phenylacetic acid[7][9] |
| IR Spectroscopy (KBr) | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1700-1750 cm⁻¹ (strong, C=O stretch), ~1200-1300 cm⁻¹ (C-O stretch) | General for carboxylic acids[10][11][12] |
| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z = 262 and 264 (due to ³⁵Cl and ³⁷Cl isotopes). A prominent fragment ion would be expected from the loss of the carboxyl group (-COOH), resulting in a peak at m/z = 217/219. | Based on fragmentation patterns |
Potential Mechanism of Action: COX Pathway Inhibition
Many phenylacetic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[13][14] These enzymes are crucial in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[15]
The diagram above illustrates the simplified cyclooxygenase pathway. Inflammatory stimuli can induce the expression of COX-2, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[16][17] COX-1 is typically constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[15] It is plausible that this compound could act as an inhibitor of one or both of these enzymes, thereby exerting anti-inflammatory effects. Further biological evaluation is required to confirm this hypothesis and to determine its selectivity profile.
References
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209) [hmdb.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 13. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What Are NSAIDs? - OrthoInfo - AAOS [orthoinfo.aaos.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(5-Chloro-2-phenoxyphenyl)acetic Acid: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activity of 2-(5-Chloro-2-phenoxyphenyl)acetic acid. This molecule belongs to the class of phenoxyacetic acid derivatives, a scaffold of interest in medicinal chemistry due to its association with anti-inflammatory properties.
Chemical Properties and Structure
This compound is a solid, white crystalline powder at room temperature.[1] Its core structure consists of a phenyl ring substituted with a chloro group, which is connected via an ether linkage to a second phenyl ring bearing an acetic acid moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 70958-20-2 | [2][3] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [2][3] |
| Molecular Weight | 262.69 g/mol | [2][3] |
| Physical State | Solid, white powder | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents (predicted based on the analogue fenclofenac) | [4] |
| pKa (Predicted) | Due to the carboxylic acid group, it is expected to be an acidic compound. The pKa of the related compound diclofenac is approximately 4.2. | [5] |
| SMILES | O=C(O)Cc1c(oc2ccccc2)ccc(Cl)c1 | N/A |
| InChI | InChI=1S/C14H11ClO3/c15-11-6-7-13(10(8-11)9-14(16)17)18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) | N/A |
Structure:
The chemical structure of this compound is depicted below. The key features are the two phenyl rings linked by an ether bond, the chloro substituent on one of the rings, and the carboxylic acid functional group.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis
The synthesis of this compound can be approached through established methods for diaryl ether formation, such as the Williamson ether synthesis or the Ullmann condensation.
1. Williamson Ether Synthesis Approach
This method involves the reaction of a phenoxide with an alkyl halide.[5][6][7][8][9] A plausible synthetic route is the reaction of 5-chloro-2-phenoxyphenol with a haloacetic acid ester, followed by hydrolysis. A generalized workflow is presented below.
Caption: Generalized workflow for the Williamson ether synthesis of the target compound.
Detailed Methodology (Hypothetical):
-
Synthesis of 5-chloro-2-phenoxyphenol: In a round-bottom flask, combine 2-bromo-4-chlorophenol, phenol, a copper catalyst (e.g., CuI), a ligand (e.g., phenanthroline), and a base (e.g., K₂CO₃) in a high-boiling polar solvent (e.g., DMF).[3][10][11][12] Heat the mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 150-200 °C) for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Formation of the Ester: Dissolve the synthesized 5-chloro-2-phenoxyphenol in an anhydrous aprotic solvent (e.g., THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the phenol. Once the hydrogen evolution ceases, add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH). Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
2. Ullmann Condensation Approach
The Ullmann condensation provides an alternative route for the formation of the diaryl ether bond.[3][10][11][12]
Caption: Generalized workflow for the Ullmann condensation synthesis.
Analytical Methods
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method can be developed for the quantitative analysis of this compound and its potential impurities. Based on methods for similar compounds, a C18 column would be a suitable stationary phase.[13][14][15][16][17]
Hypothetical HPLC Protocol:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 220-280 nm).
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to a known concentration.
Potential Biological Activity and Signaling Pathway
Substituted (2-phenoxyphenyl)acetic acids are known to possess anti-inflammatory activity.[7] A prominent example is fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID), which acts by inhibiting cyclooxygenase (COX) enzymes.[4] These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation.[18][19][20][21][22][23][24] It is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.
Cyclooxygenase (COX) Signaling Pathway in Inflammation
The diagram below illustrates the role of COX enzymes in the inflammatory cascade and the likely point of intervention for this compound.
Caption: Inhibition of the cyclooxygenase pathway by NSAIDs.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the predicted properties and biological activities.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets [pharmacia.pensoft.net]
- 14. A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. ijpsdronline.com [ijpsdronline.com]
- 17. media.neliti.com [media.neliti.com]
- 18. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prostaglandin - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. frontierspartnerships.org [frontierspartnerships.org]
Spectroscopic and Structural Elucidation of 2-(5-Chloro-2-phenoxyphenyl)acetic acid: A Technical Guide
Introduction
This technical guide provides a detailed overview of the spectroscopic characterization of 2-(5-Chloro-2-phenoxyphenyl)acetic acid. This compound is of interest to researchers in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for confirming the identity, purity, and structure of synthesized compounds. This document presents predicted spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) based on the known chemical structure, alongside generalized experimental protocols for obtaining such data. This information is intended to serve as a valuable resource for scientists and professionals engaged in drug development and chemical research.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~7.2-7.5 | Multiplet | 5H | Phenyl group protons |
| ~6.8-7.1 | Multiplet | 3H | Chloro-substituted phenyl protons |
| ~3.6 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | -COOH |
| ~155-160 | C-O (ether linkage) |
| ~130-140 | Quaternary carbons in aromatic rings |
| ~115-130 | CH carbons in aromatic rings |
| ~35-40 | -CH₂- |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
| ~1240 | Strong | C-O stretch (Ether) |
| ~750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 262/264 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 217/219 | [M - COOH]⁺ |
| 181 | [M - COOH - Cl]⁺ |
Experimental Protocols
The following are generalized methodologies for obtaining the spectroscopic data presented above for a solid organic compound like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
Introduce the sample solution into the ion source, typically via direct infusion or after separation by liquid chromatography.
-
Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical pattern.
Visualizations
Workflow for Spectroscopic Analysis of a Synthesized Compound
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
In Vitro Biological Activity of 2-(5-Chloro-2-phenoxyphenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro biological activity of 2-(5-Chloro-2-phenoxyphenyl)acetic acid and structurally related phenoxy acetic acid derivatives. Drawing from available scientific literature, this document details their primary mechanism of action as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. This guide includes a summary of quantitative inhibitory data for analogous compounds, detailed experimental protocols for assessing COX-1 and COX-2 inhibition, and visualizations of the relevant signaling pathway and experimental workflow to support further research and development in this area.
Introduction
Phenoxy acetic acid derivatives represent a class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been investigated for their therapeutic potential in managing inflammation, pain, and fever. The core mechanism of action for these compounds lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the synthesis of prostaglandins—key signaling molecules in the inflammatory cascade. The compound this compound, characterized by a chloro-substitution on the phenoxy ring, is of particular interest as halogenation has been shown to enhance the anti-inflammatory activity of this class of compounds.[1] This guide focuses on the in vitro evaluation of this compound and its analogs, providing researchers with the foundational knowledge and methodologies for their investigation.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
The primary anti-inflammatory effect of this compound and related compounds is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of prostaglandin production in inflammatory responses.
By blocking the active site of COX enzymes, these inhibitors prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various other prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[3] The selective inhibition of COX-2 over COX-1 is a key objective in the development of new NSAIDs to minimize the gastrointestinal side effects associated with the inhibition of COX-1.[2]
References
- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of 2-(5-Chloro-2-phenoxyphenyl)acetic Acid (Lumiracoxib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the therapeutic potential of 2-(5-Chloro-2-phenoxyphenyl)acetic acid, a compound widely known as Lumiracoxib. As a highly selective cyclooxygenase-2 (COX-2) inhibitor, Lumiracoxib has been a subject of significant research in the quest for effective anti-inflammatory and analgesic agents with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document details the primary therapeutic target, mechanism of action, and key quantitative data from various in vitro and ex vivo studies. Furthermore, it outlines the experimental protocols for pivotal assays and visualizes the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Therapeutic Target: Cyclooxygenase-2 (COX-2)
The principal therapeutic target of this compound (Lumiracoxib) is the enzyme Cyclooxygenase-2 (COX-2) .[1][2][3] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[4] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, COX-2 is primarily upregulated at sites of inflammation.[4] The selective inhibition of COX-2 by Lumiracoxib is the cornerstone of its therapeutic action, aiming to alleviate inflammatory symptoms while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.[5]
Lumiracoxib is structurally distinct from other COX-2 inhibitors, being an analogue of diclofenac and belonging to the arylalkanoic acid class.[4][6] It is the only acidic coxib and exhibits the highest COX-2 selectivity among NSAIDs.[6] Its unique binding mechanism involves the formation of hydrogen bonds with Tyrosine 385 (Tyr385) and Serine 530 (Ser530) within the COX-2 active site, a different interaction compared to other coxibs and traditional NSAIDs.[1]
Quantitative Analysis of Inhibitory Activity
The selective inhibitory potency of Lumiracoxib against COX-2 has been quantified in a variety of assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for both COX-1 and COX-2.
Table 1: Inhibition of Purified COX Enzymes
| Compound | COX-1 Ki (μM) | COX-2 Ki (μM) |
| Lumiracoxib | 3 | 0.06 |
Data sourced from studies using purified ovine COX-1 and human recombinant COX-2.[1]
Table 2: Inhibition in Cellular Assays
| Assay System | Parameter | Lumiracoxib (μM) |
| Human Dermal Fibroblasts (IL-1β stimulated) | COX-2 IC50 (PGE₂ production) | 0.14 |
| HEK 293 Cells (transfected with human COX-1) | COX-1 Inhibition | No inhibition up to 30 μM |
PGE₂: Prostaglandin E₂[1]
Table 3: Inhibition in Human Whole Blood Assay
| Parameter | Lumiracoxib IC50 (μM) | COX-1/COX-2 Selectivity Ratio |
| COX-2 (LPS-induced PGE₂ production) | 0.13 | 515 |
| COX-1 (serum TxB₂ production) | 67 |
LPS: Lipopolysaccharide; TxB₂: Thromboxane B₂[1]
Table 4: Ex Vivo Inhibition in Rats
| Parameter | Lumiracoxib ID50 (mg/kg) |
| COX-2 (PGE₂ production in LPS-stimulated air pouch) | 0.24 |
| COX-1 (TxB₂ generation) | 33 |
ID50: Half-maximal inhibitory dose[1][7]
Signaling Pathway and Molecular Interaction
The therapeutic effect of Lumiracoxib is achieved through the interruption of the COX-2 signaling pathway. The following diagram illustrates this pathway and the point of inhibition by Lumiracoxib.
Caption: COX-2 signaling pathway and inhibition by Lumiracoxib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the inhibitory activity of Lumiracoxib.
Inhibition of Purified COX-1 and COX-2 Enzymes
Objective: To determine the inhibitory potency (Ki) and mechanism of inhibition of Lumiracoxib against purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes are utilized.[1]
-
Assay Principle: The enzymatic activity is monitored by measuring the rate of oxygen consumption in real-time using an oxygen electrode.
-
Procedure:
-
The purified enzyme is pre-incubated with various concentrations of Lumiracoxib for a defined period.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The rate of oxygen consumption is recorded, and the inhibitory potency (Ki) is calculated from the dose-response curves.
-
Cell-Based COX-1 and COX-2 Inhibition Assays
Objective: To assess the inhibitory effect of Lumiracoxib on COX-1 and COX-2 activity in a cellular context.
Methodology:
-
COX-2 Assay:
-
Cell Line: Human dermal fibroblasts are stimulated with interleukin-1β (IL-1β) to induce the expression of COX-2.[1]
-
Procedure: The stimulated cells are pre-treated with varying concentrations of Lumiracoxib, followed by the addition of arachidonic acid. The production of Prostaglandin E₂ (PGE₂) is measured in the cell supernatant using an appropriate immunoassay (e.g., ELISA).
-
-
COX-1 Assay:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with human COX-1 are used.[1]
-
Procedure: The cells are treated with different concentrations of Lumiracoxib, and the subsequent PGE₂ production after the addition of arachidonic acid is quantified.
-
Human Whole Blood Assay
Objective: To evaluate the COX-1 and COX-2 selectivity of Lumiracoxib in a more physiologically relevant ex vivo system.
Methodology:
-
Sample Collection: Heparinized whole blood is collected from healthy human donors.
-
COX-1 Activity Measurement:
-
Aliquots of whole blood are allowed to clot, which induces platelet activation and subsequent thromboxane B₂ (TxB₂) production via COX-1.
-
The concentration of TxB₂ in the serum is measured by immunoassay.
-
-
COX-2 Activity Measurement:
-
Whole blood samples are incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
-
The production of PGE₂ in the plasma is then measured.
-
-
Inhibition Assessment: The assays are performed in the presence of a range of Lumiracoxib concentrations to determine the IC50 values for both COX-1 and COX-2.
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening and characterizing COX-2 inhibitors like Lumiracoxib.
Caption: General experimental workflow for COX-2 inhibitor characterization.
Conclusion
This compound (Lumiracoxib) is a potent and highly selective COX-2 inhibitor. Its distinct chemical structure and binding mechanism confer a high degree of selectivity, which has been extensively documented through various in vitro and ex vivo assays. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of novel anti-inflammatory and analgesic therapies targeting the COX-2 pathway. While Lumiracoxib itself has faced regulatory challenges due to concerns about hepatotoxicity, the wealth of scientific information generated from its study remains invaluable for the fields of medicinal chemistry and pharmacology.[6] Future efforts may focus on leveraging the structural and mechanistic understanding of Lumiracoxib to design next-generation COX-2 inhibitors with improved safety profiles.
References
- 1. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 7. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of 2-(5-Chloro-2-phenoxyphenyl)acetic acid in different solvents
An important clarification on the chemical identity of the subject compound: The initial query referenced 2-(5-Chloro-2-phenoxyphenyl)acetic acid. However, extensive database searches have confirmed that the correct chemical name for the non-steroidal anti-inflammatory drug (NSAID) Fenclofenac is 2-(2,4-dichlorophenoxy)phenylacetic acid [1][2][3][4][5][6]. This guide will focus on the properties of Fenclofenac. Due to its withdrawal from the market in the 1980s owing to adverse side effects, publicly available data on its solubility and stability are limited[3][4]. Consequently, this guide will present the available information for Fenclofenac and, where data is scarce, will draw upon established knowledge of its close structural analogs, Aceclofenac and Diclofenac, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Physicochemical Properties of Fenclofenac
Fenclofenac is a white to off-white crystalline powder[1]. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(2,4-dichlorophenoxy)phenylacetic acid | [1][2][3][4][5][6] |
| CAS Number | 34645-84-6 | [2][3][4][5][6] |
| Molecular Formula | C₁₄H₁₀Cl₂O₃ | [1][2][5][6] |
| Molecular Weight | 297.13 g/mol | [2][5] |
| Melting Point | 135.0°C | [4] |
| pKa | 4.53 (Uncertain) | [4] |
| Water Solubility | 8.439 mg/L (at 25°C) | [4] |
Solubility Profile of Fenclofenac
Table of Fenclofenac Solubility
| Solvent | Solubility | Temperature (°C) |
| Water | 8.439 mg/L | 25 |
| Organic Solvents | Soluble (qualitative) | Not Specified |
| DMSO | Slightly Soluble (qualitative) | Not Specified |
| Methanol | Slightly Soluble (qualitative) | Not Specified |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound is a critical parameter in drug development. A standard and widely accepted method for its determination is the shake-flask method.
Objective: To determine the equilibrium solubility of Fenclofenac in a specific solvent.
Materials:
-
Fenclofenac powder
-
Selected solvent (e.g., phosphate buffer pH 7.4, ethanol, propylene glycol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column and detector (or a validated UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of Fenclofenac powder to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantitatively dilute the filtered solution with a suitable mobile phase or solvent.
-
Analyze the concentration of Fenclofenac in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of Fenclofenac in the solvent, typically expressed in mg/mL or µg/mL.
Stability of Fenclofenac
Detailed stability studies and degradation kinetics for Fenclofenac are not extensively documented. However, insights can be gained from studies on the closely related NSAID, Aceclofenac. Aceclofenac is known to be susceptible to degradation under hydrolytic (acidic and alkaline) and photolytic conditions, with its primary degradation product being Diclofenac[7][8][9]. Given the structural similarities, it is plausible that Fenclofenac would exhibit a similar degradation profile.
Potential Degradation Pathways:
-
Hydrolysis: The ester linkage in molecules like Aceclofenac is a common site for hydrolysis. While Fenclofenac lacks an ester group, the ether linkage could potentially be a site of degradation under harsh acidic or basic conditions, although this is generally more stable.
-
Oxidation: Phenylacetic acid derivatives can be susceptible to oxidative degradation.
-
Photodegradation: Exposure to light can induce degradation in many pharmaceutical compounds.
Experimental Protocol for Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of Fenclofenac under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 80°C) for a defined period.
-
Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 80°C) for a defined period.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Exposure of solid drug to dry heat (e.g., 105°C) for a defined period.
-
Photostability: Exposure of the drug in solution and as a solid to UV and fluorescent light as per ICH Q1B guidelines.
Procedure:
-
Prepare solutions of Fenclofenac in the respective stress media. For solid-state studies, place the powder in a suitable container.
-
Expose the samples to the stress conditions for a predetermined duration.
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method capable of separating the parent drug from its degradation products. A photodiode array (PDA) detector is often used to assess peak purity.
-
Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS).
Conclusion
This technical guide provides a summary of the available information on the solubility and stability of Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid). While quantitative data is limited due to its historical withdrawal from the market, this guide offers valuable insights for researchers by presenting the known physicochemical properties and outlining standard experimental protocols for solubility and stability testing. By drawing parallels with structurally similar compounds like Aceclofenac, a clearer understanding of the potential behavior of Fenclofenac in various solvent systems and under different stress conditions can be inferred. For definitive characterization, further experimental investigation into the solubility and stability of Fenclofenac is recommended.
References
- 1. CAS 34645-84-6: Fenclofenac | CymitQuimica [cymitquimica.com]
- 2. Fenclofenac | C14H10Cl2O3 | CID 65394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenclofenac - Wikipedia [en.wikipedia.org]
- 4. fenclofenac | 34645-84-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Fenclofenac | CAS 34645-84-6 | LGC Standards [lgcstandards.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability-indicating spectrophotometric and densitometric methods for determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Studies on the Mechanism of Action of 2-(5-Chloro-2-phenoxyphenyl)acetic acid (Maralixibat)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(5-Chloro-2-phenoxyphenyl)acetic acid, also known as maralixibat (formerly LUM-001, SHP-625), is a potent, selective, and minimally absorbed inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This technical guide provides an in-depth overview of the preliminary studies investigating the core mechanism of action of maralixibat. The primary pharmacological effect of maralixibat is the interruption of the enterohepatic circulation of bile acids, leading to a reduction in the systemic bile acid pool. This mechanism has shown therapeutic potential in the management of cholestatic pruritus associated with various liver diseases. This document summarizes key quantitative data from in vitro and preclinical studies, details the experimental protocols used in these investigations, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of bile acids in the liver and systemic circulation. This accumulation is associated with significant morbidity, including debilitating pruritus (itching) and progressive liver damage. The enterohepatic circulation is a highly efficient process, with approximately 95% of bile acids being reabsorbed in the terminal ileum via the Ileal Bile Acid Transporter (IBAT) and returned to the liver.
Maralixibat is a first-in-class, orally administered, small molecule designed to selectively inhibit IBAT. By blocking this transporter, maralixibat increases the fecal excretion of bile acids, thereby reducing the total bile acid burden on the liver and the systemic circulation. This targeted mechanism of action offers a promising therapeutic strategy for alleviating the symptoms and potentially slowing the progression of cholestatic liver diseases.
Core Mechanism of Action: IBAT Inhibition
The primary mechanism of action of maralixibat is the competitive inhibition of the Ileal Bile Acid Transporter (IBAT), a key protein responsible for the reabsorption of bile acids from the small intestine.
In Vitro Inhibition of Human ASBT
Preliminary in vitro studies have demonstrated the potent and selective inhibitory activity of maralixibat against the human Apical Sodium-dependent Bile Acid Transporter (ASBT). A key study utilizing Madin-Darby canine kidney-II (MDCK-II) cells engineered to express human ASBT provided quantitative data on the inhibitory potency of maralixibat.
Table 1: In Vitro Inhibition of Human ASBT by Maralixibat
| Parameter | Value | Cell Line | Substrate |
| IC50 | 7.04 ± 0.756 nM | MDCK-II cells expressing human ASBT | [3H]-taurocholate |
| Maximum Inhibition | 99.5% (at 100 nM) | MDCK-II cells expressing human ASBT | [3H]-taurocholate |
Data sourced from FDA regulatory documents.
Signaling Pathway of IBAT Inhibition
The inhibition of IBAT by maralixibat initiates a cascade of physiological events aimed at restoring bile acid homeostasis. By blocking the reuptake of bile acids in the terminal ileum, maralixibat effectively interrupts the enterohepatic circulation. This leads to an increased excretion of bile acids in the feces. The reduction in the return of bile acids to the liver stimulates the conversion of cholesterol into new bile acids, a process that can also contribute to a decrease in serum cholesterol levels. The overall effect is a reduction in the total bile acid pool, which is believed to be the primary driver for the alleviation of cholestatic pruritus.
Preclinical Pharmacology
Nonclinical studies in animal models have been instrumental in characterizing the pharmacodynamic effects of maralixibat. These studies have consistently demonstrated the compound's ability to modulate bile acid homeostasis.
Effects in Animal Models of Cholestasis
While specific quantitative data from maralixibat studies in animal models of cholestasis are not extensively published in publicly available literature, the general findings from studies on IBAT inhibitors in such models (e.g., bile duct ligation models in rodents) indicate several key effects.
Table 2: Expected Pharmacodynamic Effects of Maralixibat in Preclinical Cholestasis Models
| Parameter | Expected Effect | Rationale |
| Serum Bile Acids | Decrease | Reduced reabsorption from the ileum. |
| Fecal Bile Acids | Increase | Blockade of IBAT leads to enhanced excretion. |
| Serum Alanine Aminotransferase (ALT) | Decrease | Reduction in bile acid-induced hepatotoxicity. |
| Serum Aspartate Aminotransferase (AST) | Decrease | Reduction in bile acid-induced hepatotoxicity. |
| Serum Alkaline Phosphatase (ALP) | Decrease | Improvement in cholestatic injury markers. |
| Liver Fibrosis Markers | Decrease | Attenuation of chronic liver injury. |
| Serum Total Cholesterol | Decrease | Upregulation of bile acid synthesis from cholesterol. |
Pharmacokinetics
Pharmacokinetic studies in animals have shown that maralixibat has very low systemic absorption due to its molecular properties.
Table 3: Summary of Preclinical Pharmacokinetic Properties of Maralixibat
| Parameter | Finding | Species |
| Oral Bioavailability | < 0.4% | Rats and Dogs |
| Metabolism | Metabolically stable after oral administration | - |
| Excretion (after IV administration) | Majority excreted in feces (~5% in urine) | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used in the preliminary evaluation of maralixibat's mechanism of action.
In Vitro ASBT-Mediated Bile Acid Uptake Inhibition Assay
This assay is designed to directly measure the inhibitory effect of a compound on the function of the ASBT protein expressed in a suitable cell line.
Objective: To determine the IC50 value of maralixibat for the inhibition of human ASBT.
Materials:
-
Madin-Darby Canine Kidney-II (MDCK-II) cells stably transfected with the human ASBT (SLC10A2) gene.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent like G418).
-
Transwell inserts.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Radiolabeled bile acid substrate (e.g., [3H]-taurocholic acid).
-
Maralixibat stock solution (in DMSO).
-
Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Culture: Seed the hASBT-MDCK-II cells on Transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days).
-
Preparation: Wash the cell monolayer with pre-warmed transport buffer.
-
Pre-incubation: Add transport buffer containing various concentrations of maralixibat or vehicle control (DMSO) to the apical side of the Transwell insert. Incubate for 15-30 minutes at 37°C.
-
Uptake Initiation: Remove the pre-incubation solution and add fresh, pre-warmed transport buffer containing the [3H]-taurocholic acid and the corresponding concentrations of maralixibat or vehicle to the apical side.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate uptake.
-
Uptake Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the monolayer three times with ice-cold transport buffer.
-
Cell Lysis: Add cell lysis buffer to the apical compartment and incubate to ensure complete lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each maralixibat concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using appropriate software.
In Vivo Assessment in a Rodent Model of Cholestasis (General Protocol)
This protocol outlines a general approach for evaluating the efficacy of an IBAT inhibitor in a preclinical model of cholestatic liver injury.
Objective: To assess the in vivo pharmacodynamic effects of maralixibat on serum and fecal bile acids, and markers of liver injury in a rodent model of cholestasis.
Model: Bile Duct Ligation (BDL) in rats or mice is a commonly used model to induce obstructive cholestasis.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Maralixibat formulation for oral administration.
-
Vehicle control.
-
Surgical instruments for BDL procedure.
-
Metabolic cages for collection of feces and urine.
-
Analytical equipment for measuring bile acids (e.g., LC-MS/MS) and liver enzymes (e.g., automated clinical chemistry analyzer).
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Induction of Cholestasis: Perform bile duct ligation surgery on the animals under anesthesia. A sham operation (laparotomy without ligation) is performed on the control group.
-
Treatment Administration: Following recovery from surgery, randomly assign animals to treatment groups (e.g., vehicle control, different dose levels of maralixibat). Administer the treatment orally once daily for a specified duration (e.g., 7-14 days).
-
Sample Collection:
-
Blood: Collect blood samples at baseline and at the end of the treatment period for analysis of serum bile acids and liver enzymes (ALT, AST, ALP, bilirubin).
-
Feces: House animals in metabolic cages for 24-hour periods at specified time points to collect feces for the quantification of fecal bile acid excretion.
-
Liver Tissue: At the end of the study, euthanize the animals and collect liver tissue for histological analysis and measurement of markers of fibrosis.
-
-
Biochemical Analysis:
-
Measure serum concentrations of total and individual bile acids using LC-MS/MS.
-
Measure serum levels of ALT, AST, ALP, and bilirubin using a clinical chemistry analyzer.
-
Extract and quantify bile acids from fecal samples.
-
-
Histological Analysis: Process liver tissue samples for hematoxylin and eosin (H&E) staining to assess liver injury and for Sirius Red staining to evaluate collagen deposition (fibrosis).
-
Data Analysis: Compare the data from the maralixibat-treated groups with the vehicle-treated BDL group and the sham-operated group. Use appropriate statistical tests to determine the significance of the observed effects.
Conclusion
The preliminary studies on the mechanism of action of this compound (maralixibat) have robustly established its role as a potent and selective inhibitor of the Ileal Bile Acid Transporter. The in vitro data, highlighted by a low nanomolar IC50 value, underscores its high affinity for the target. The primary pharmacodynamic effect of maralixibat, the interruption of the enterohepatic circulation of bile acids, leads to a reduction in the systemic bile acid pool, which is the cornerstone of its therapeutic effect in cholestatic conditions. While further research is needed to fully elucidate all the downstream consequences of IBAT inhibition, these initial findings provide a strong scientific rationale for the clinical development and use of maralixibat in the treatment of cholestatic pruritus. The experimental protocols detailed herein provide a foundation for continued research in this area.
Rise of a New Generation: Phenoxyacetic Acid Derivatives as Potent Anti-Inflammatory Agents
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The quest for safer and more effective anti-inflammatory drugs has led researchers to explore novel chemical scaffolds with promising therapeutic potential. Among these, phenoxyacetic acid derivatives have emerged as a compelling class of compounds, demonstrating significant anti-inflammatory activity, often coupled with favorable safety profiles. This technical guide provides an in-depth overview of the discovery and development of novel phenoxyacetic acid derivatives for anti-inflammatory research. It covers their design rationale, synthesis, biological evaluation, and mechanisms of action, with a focus on their role as selective cyclooxygenase-2 (COX-2) inhibitors. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to aid researchers in this burgeoning field.
Introduction: The Unmet Need for Advanced Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics for managing inflammation; however, their long-term use is often associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for physiological functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors.[1][3] This targeted approach aims to provide potent anti-inflammatory efficacy while minimizing the adverse effects associated with COX-1 inhibition.[3]
Phenoxyacetic acid, a versatile pharmacophore, has been identified as a promising scaffold for the design of novel anti-inflammatory agents.[4][5][6] Its derivatives have shown a wide range of biological activities, and recent research has highlighted their potential as selective COX-2 inhibitors.[2][3][[“]] This guide delves into the specifics of this promising class of compounds.
Design Rationale and Synthesis of Phenoxyacetic Acid Derivatives
The design of novel phenoxyacetic acid derivatives as anti-inflammatory agents often employs a fragment-merging strategy. This approach integrates key pharmacophoric features of known anti-inflammatory and antiepileptic agents into a single molecular framework.[6] The core phenoxyacetic acid moiety is crucial as it can enhance hydrogen-bonding affinity within the active site of the COX-2 enzyme.[6] Strategic modifications, such as the incorporation of a hydrazide linker and an aromatic side arm, are designed to optimize accommodation within the binding pocket and promote enhanced hydrophobic contacts.[6]
The synthesis of these derivatives is generally straightforward, making them an attractive subject for medicinal chemistry research.[4][5] A general synthetic scheme is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. jetir.org [jetir.org]
- 6. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
Technical Guide: Physical and Chemical Properties of 2-(5-Chloro-2-phenoxyphenyl)acetic acid (CAS 70958-20-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(5-Chloro-2-phenoxyphenyl)acetic acid, CAS number 70958-20-2. This compound is notably recognized as a significant impurity of the atypical antipsychotic drug, Asenapine.[1][2] A thorough understanding of its properties is therefore crucial for quality control, analytical method development, and safety assessment in the pharmaceutical industry.
Core Physical and Chemical Data
The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁ClO₃ | [2][3][4] |
| Molecular Weight | 262.7 g/mol | [2][3][4] |
| CAS Number | 70958-20-2 | - |
| Appearance | White to light yellow solid/powder | [5][6] |
| Purity | Typically >98% | [3][7] |
| Melting Point | 123-125 °C | [7] |
| Boiling Point | 395.1 °C at 760 mmHg | [7] |
| Density | 1.317 g/cm³ | [7] |
| Flash Point | 192.7 °C | [7] |
| Refractive Index | 1.605 | [7] |
| Storage Conditions | Desiccate at -20°C; Store in a dry, sealed environment | [5][6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not extensively published in peer-reviewed literature, which is common for drug impurities. However, standard pharmacopeial and organic chemistry methodologies are applicable. Below are detailed, generalized protocols for key analytical procedures.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Reference standard with a known melting point
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing the solid to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., an initial rapid heating to near the expected melting point, followed by a slower rate of 1-2 °C per minute).
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
-
Calibration: The accuracy of the apparatus should be verified using a reference standard with a certified melting point.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and identify any other impurities.
Apparatus and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical column suitable for reversed-phase chromatography (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Mobile phase A: 0.1% Trifluoroacetic acid in water
-
Mobile phase B: Acetonitrile
-
Standard of this compound of known purity
-
Sample of this compound to be tested
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: A stock solution of the reference standard is prepared by accurately weighing a known amount and dissolving it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL). A series of dilutions are then made to create a calibration curve.
-
Sample Preparation: The test sample is prepared in the same manner as the standard stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan (typically around 220-280 nm for aromatic compounds)
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
-
-
Analysis: The standard solutions are injected first to establish the calibration curve. The test sample is then injected.
-
Data Analysis: The area of the peak corresponding to this compound is measured. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Logical and Pathway Diagrams
Synthesis Workflow for Phenoxyacetic Acid Derivatives
The synthesis of this compound, while not explicitly detailed in readily available literature, would likely follow a Williamson ether synthesis followed by hydrolysis or a direct condensation reaction. The following diagram illustrates a generalized synthetic workflow for a phenoxyacetic acid derivative, which is a common route for this class of compounds.
Caption: Generalized workflow for the synthesis of phenoxyacetic acid derivatives.
Metabolic Pathway of Asenapine
As this compound is an impurity of Asenapine, understanding the metabolic fate of the parent drug is critical in a drug development context. Asenapine undergoes extensive metabolism primarily through two main pathways: direct glucuronidation and oxidative metabolism.
Caption: Primary metabolic pathways of Asenapine.
The major metabolic routes for Asenapine are direct glucuronidation mediated by the enzyme UGT1A4, and oxidative metabolism, which is predominantly carried out by CYP1A2.[8][9][10] Other cytochrome P450 enzymes such as CYP3A4 and CYP2D6 play a minor role.[9] The principal circulating metabolite is asenapine N+-glucuronide.[10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical Properties of Organic Compounds | Overview & Examples - Lesson | Study.com [study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jocpr.com [jocpr.com]
- 7. The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Toxicity Screening of 2-(5-Chloro-2-phenoxyphenyl)acetic acid
Disclaimer: Publicly available toxicological data for 2-(5-Chloro-2-phenoxyphenyl)acetic acid is limited. This document serves as a technical guide and whitepaper outlining a standard initial toxicity screening approach for a novel compound of this nature. The presented data is hypothetical and for illustrative purposes to guide researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule with a chemical structure that suggests potential biological activity. As with any new chemical entity intended for further development, a preliminary assessment of its toxicity is a critical step in early-stage research. This initial screening provides essential information regarding the compound's potential hazards and helps to determine if further, more extensive toxicological evaluation is warranted.
This guide details a representative initial toxicity screening workflow, encompassing in vitro cytotoxicity, in vitro genotoxicity, and in vivo acute oral toxicity studies. The methodologies described are based on widely accepted scientific principles and regulatory guidelines.
In Vitro Toxicity Assessment
In vitro assays are fundamental to initial toxicity screening as they provide rapid and cost-effective methods to assess the potential of a compound to cause cellular damage.
The initial evaluation of cytotoxicity was performed across a panel of human cell lines to determine the concentration of this compound that results in a 50% reduction in cell viability (IC50).
Table 1: Hypothetical Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Liver Carcinoma | 75.3 |
| A549 | Lung Carcinoma | 128.1 |
| HEK293 | Embryonic Kidney | > 200 |
| MCF-7 | Breast Carcinoma | 92.5 |
Experimental Protocol: MTS Assay for Cytotoxicity
-
Cell Seeding: Human cell lines (HepG2, A549, HEK293, and MCF-7) were seeded into 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells were treated with these dilutions and incubated for 48 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well.
-
Incubation and Measurement: The plates were incubated for an additional 2-4 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Genotoxicity assays are employed to determine if a compound can induce damage to the genetic material of cells.
Table 2: Hypothetical Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation (S9) | Result |
| Ames Test | Salmonella typhimurium (TA98, TA100) | With and Without | Negative |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | Negative |
Experimental Protocol: Ames Test
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100, which are histidine auxotrophs, were used.
-
Compound Exposure: The tester strains were exposed to various concentrations of this compound in the presence and absence of a rat liver homogenate (S9 fraction) for metabolic activation.
-
Plating: The treated bacteria were plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates were incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture: Human peripheral blood lymphocytes were cultured and stimulated to divide.
-
Compound Treatment: The cells were treated with this compound at various concentrations, with and without S9 metabolic activation. Cytochalasin B was added to block cytokinesis.
-
Harvesting: After an appropriate incubation period, the cells were harvested and stained.
-
Microscopic Analysis: The frequency of micronuclei in binucleated cells was determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
In Vivo Acute Oral Toxicity
An acute oral toxicity study in a rodent model provides preliminary information on the potential adverse effects of a single high dose of the compound.
Table 3: Hypothetical Acute Oral Toxicity of this compound
| Species | Sex | LD50 (mg/kg) | 95% Confidence Interval | GHS Category |
| Rat | Male/Female | > 2000 | N/A | Category 5 or Unclassified |
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Model: Healthy, young adult Sprague-Dawley rats were used.
-
Housing and Acclimatization: Animals were housed in standard conditions and acclimatized for at least 5 days before the study.
-
Dosing: A single animal was dosed with this compound via oral gavage. The initial dose was 2000 mg/kg.
-
Observation: The animal was observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Based on the outcome for the first animal (survival or death), the dose for the next animal was adjusted up or down. This sequential process continued until the stopping criteria were met.
-
Data Analysis: The LD50 was calculated using the maximum likelihood method. Clinical signs, body weight changes, and gross pathology at necropsy were recorded.
Potential Signaling Pathway Involvement
While the precise mechanism of action is unknown, compounds of this class could potentially interact with various cellular signaling pathways. One such hypothetical pathway is the induction of apoptosis.
Summary and Conclusion
This guide outlines a representative initial toxicity screening for this compound. Based on the hypothetical data, the compound exhibits moderate and selective cytotoxicity in vitro, with no evidence of genotoxicity in the Ames and micronucleus assays. The in vivo acute oral toxicity study suggests a low order of acute toxicity.
These preliminary findings would suggest that this compound has a potentially favorable initial safety profile, warranting further investigation into its pharmacological properties and more comprehensive toxicological evaluation. It is imperative to conduct actual laboratory studies to confirm these hypothetical results before proceeding with any further development of this compound.
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-(5-Chloro-2-phenoxyphenyl)acetic acid
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(5-Chloro-2-phenoxyphenyl)acetic acid. The method is suitable for routine quality control and stability testing of this active pharmaceutical ingredient. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for its intended purpose in pharmaceutical development and manufacturing.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) candidate. As with any pharmaceutical compound, a validated analytical method is crucial for ensuring the quality, purity, and stability of the drug substance. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of active pharmaceutical ingredients and their impurities. This application note details a specific, accurate, and precise RP-HPLC method developed for the analysis of this compound.
Experimental
Instrumentation and Materials
A standard HPLC system equipped with a UV detector was used for this analysis. The column and other consumables are listed in the table below. All solvents were of HPLC grade, and all other chemicals were of analytical reagent grade.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Software | OpenLab CDS or equivalent |
Chromatographic Conditions
The chromatographic conditions were optimized to achieve a good peak shape, resolution, and a reasonable run time. As an acidic compound, the pH of the mobile phase was controlled to be at least two pH units below the presumed pKa of the analyte to ensure it is in its non-ionized form, leading to better retention and peak symmetry on a reversed-phase column.
| Parameter | Condition |
| Mobile Phase | 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.
Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a target concentration of 100 µg/mL in the mobile phase.
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The peak shape was symmetrical, with a tailing factor close to 1.0.
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.
Linearity: The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.3 |
| 25 | 312.8 |
| 50 | 625.1 |
| 100 | 1250.5 |
| 150 | 1875.9 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
| Average Recovery (%) | 99.7 |
Precision: The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day).
| Parameter | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Retention Time | 0.2 | 0.3 |
| Peak Area | 0.5 | 0.8 |
Experimental Workflow
The overall workflow for the HPLC analysis is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Key Method Development Parameters
The logical relationship between key parameters in HPLC method development is illustrated below. This diagram highlights the critical factors that were considered to achieve the final optimized method.
Caption: Logical relationship of key parameters in HPLC method development for an acidic analyte.
Conclusion
The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantitative determination of this compound. The method is suitable for routine analysis in a quality control laboratory. The validation results confirm that the method is reliable and can be used for its intended purpose.
Application Notes and Protocols: In Vivo Efficacy of 2-(5-Chloro-2-phenoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo experimental models for evaluating the anti-inflammatory and analgesic efficacy of 2-(5-Chloro-2-phenoxyphenyl)acetic acid, a putative non-steroidal anti-inflammatory drug (NSAID). The protocols detailed below are standard, validated methods for assessing the pharmacological activity of NSAIDs.
Presumed Mechanism of Action: COX Inhibition Pathway
Non-steroidal anti-inflammatory drugs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis leads to the anti-inflammatory and analgesic effects of NSAIDs.
Application Notes and Protocols for Screening 2-(5-Chloro-2-phenoxyphenyl)acetic acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Chloro-2-phenoxyphenyl)acetic acid is a compound belonging to the class of phenylacetic acid derivatives, which are structurally related to known nonsteroidal anti-inflammatory drugs (NSAIDs) like Fenclofenac.[1][2] These compounds are recognized for their potential anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation and pain.[1] This document provides detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound, focusing on its anti-inflammatory potential.
The following protocols will enable researchers to:
-
Determine the cytotoxic profile of the compound.
-
Quantify its inhibitory activity against COX-1 and COX-2 enzymes.
-
Measure its effect on the production of key inflammatory mediators.
-
Investigate its impact on the NF-κB signaling pathway, a critical regulator of inflammation.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays. Representative data for similar NSAIDs are included for illustrative purposes, as specific data for this compound is not currently available in public literature.
Table 1: Cytotoxicity Profile
| Cell Line | Assay | Incubation Time (hr) | IC50 (µM) |
| RAW 264.7 | MTT | 24 | >100 (example) |
| A549 | Resazurin | 24 | >100 (example) |
| Primary Human | LDH | 24 | >100 (example) |
| Chondrocytes |
Table 2: Cyclooxygenase (COX) Inhibition
| Enzyme | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Human COX-1 | Whole Blood Assay | 5.0 (example) | 0.5 (example) |
| Human COX-2 | Whole Blood Assay | 10.0 (example) |
Table 3: Inhibition of Inflammatory Mediators
| Cell Line | Stimulant | Mediator | Assay | IC50 (µM) |
| RAW 264.7 | LPS (1 µg/mL) | PGE2 | ELISA | 25.0 (example) |
| RAW 264.7 | LPS (1 µg/mL) | TNF-α | ELISA | 50.0 (example) |
| RAW 264.7 | LPS (1 µg/mL) | IL-6 | ELISA | 75.0 (example) |
Table 4: NF-κB Signaling Inhibition
| Cell Line | Assay Type | Stimulant | IC50 (µM) |
| HEK293/NF-κB-luc | Reporter Gene | TNF-α (10 ng/mL) | 30.0 (example) |
| A549 | p65 Translocation | TNF-α (10 ng/mL) | 40.0 (example) |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are crucial to determine the concentration range at which this compound can be tested for its biological activities without causing significant cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Principle: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the inhibitory effect of the compound on COX-1 and COX-2 activity.
Principle: A whole blood assay is a physiologically relevant method to assess COX inhibition. The production of prostaglandins (PGE2 for COX-2 and thromboxane B2 for COX-1) is measured after stimulating whole blood with lipopolysaccharide (LPS) for COX-2 or allowing it to clot for COX-1.
Protocol:
-
Draw fresh human blood into heparinized tubes.
-
For COX-2 inhibition:
-
Aliquot 500 µL of whole blood into tubes.
-
Add various concentrations of this compound or vehicle control and pre-incubate for 15 minutes at 37°C.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and activity.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to collect the plasma and store at -80°C until analysis.
-
-
For COX-1 inhibition:
-
Aliquot 500 µL of whole blood into tubes without anticoagulant.
-
Add various concentrations of the test compound or vehicle.
-
Allow the blood to clot for 1 hour at 37°C to induce thromboxane production via COX-1.
-
Centrifuge to collect the serum and store at -80°C.
-
-
Quantify PGE2 (for COX-2) and Thromboxane B2 (for COX-1) concentrations in the plasma/serum using commercially available ELISA kits.
-
Calculate the percent inhibition for each concentration and determine the IC50 values.
Pro-inflammatory Cytokine Production Assay
This assay measures the effect of the compound on the production of key pro-inflammatory cytokines like TNF-α and IL-6.
Principle: Macrophages (e.g., RAW 264.7) are stimulated with LPS to produce pro-inflammatory cytokines. The levels of these cytokines in the cell culture supernatant are then quantified by ELISA.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production and determine the IC50 values.
NF-κB Signaling Pathway Assays
These assays investigate whether the compound can modulate the NF-κB signaling pathway, a central pathway in inflammation.
Principle: This assay uses a cell line (e.g., HEK293) stably transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified.
Protocol:
-
Seed HEK293/NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Calculate the percent inhibition of NF-κB activation and determine the IC50 value.
Principle: In resting cells, the NF-κB p65 subunit is sequestered in the cytoplasm. Upon activation, p65 translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence and high-content imaging.
Protocol:
-
Seed cells (e.g., A549) on a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the ratio of nuclear to cytoplasmic p65 fluorescence intensity.
-
Calculate the percent inhibition of p65 translocation and determine the IC50 value.
Visualizations
Caption: Experimental workflow for screening this compound activity.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
References
- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
Application Note & Protocol: Synthesis of 2-(5-Chloro-2-phenoxyphenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(5-Chloro-2-phenoxyphenyl)acetic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anti-inflammatory agents.[1] The synthesis is primarily based on the Ullmann condensation reaction, a well-established method for the formation of diaryl ethers.[2][3][4][5] This application note includes a step-by-step experimental protocol, a summary of expected yields and characterization data in a tabular format, and diagrams illustrating the synthetic pathway and experimental workflow.
Introduction
Phenoxyacetic acid derivatives are a class of compounds with diverse biological activities, including anti-inflammatory, analgesic, and herbicidal properties.[6][7] In particular, derivatives of 2-(phenoxyphenyl)acetic acid have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of a chloro substituent on the phenoxy ring can significantly influence the compound's pharmacological profile. This protocol details a reliable method for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The synthetic strategy involves a copper-catalyzed Ullmann condensation followed by hydrolysis.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process. The first step is an Ullmann condensation reaction between 2-bromophenylacetic acid and 4-chlorophenol to form the corresponding ester. The second step involves the hydrolysis of the ester to yield the final carboxylic acid product.
Experimental Protocol
Materials and Reagents
-
2-Bromophenylacetic acid
-
4-Chlorophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure
Step 1: Synthesis of Methyl 2-(5-Chloro-2-phenoxyphenyl)acetate (Ullmann Condensation)
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenylacetic acid (1 equivalent), 4-chlorophenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure ester intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl 2-(5-Chloro-2-phenoxyphenyl)acetate in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
Experimental Workflow
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of this compound and its derivatives. Yields and purity are representative and may vary depending on reaction scale and purification efficiency.
| Compound | Step | Starting Materials | Typical Yield (%) | Purity (%) | Analytical Method |
| Methyl 2-(5-Chloro-2-phenoxyphenyl)acetate | Ullmann Condensation | 2-Bromophenylacetic acid, 4-Chlorophenol | 60-75 | >95 | NMR, GC-MS |
| This compound | Hydrolysis | Methyl 2-(5-Chloro-2-phenoxyphenyl)acetate | 85-95 | >98 | NMR, HPLC, M.P. |
| Amide Derivative | Amide Coupling | This compound, Amine | 70-85 | >97 | NMR, LC-MS |
| Ester Derivative | Esterification | This compound, Alcohol | 75-90 | >98 | NMR, GC-MS |
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals include aromatic protons in the range of 6.8-7.5 ppm and a singlet for the methylene protons of the acetic acid group around 3.6 ppm.
-
¹³C NMR: Will show characteristic peaks for the carboxylic acid carbon (~175 ppm), the methylene carbon (~40 ppm), and the aromatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₄H₁₁ClO₃ should be observed.
-
Melting Point: A sharp melting point is indicative of high purity.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMF is a suspected teratogen and should be handled with extreme care.
-
Concentrated acids and bases are corrosive and should be handled with caution.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound, a valuable building block for the development of new chemical entities. The Ullmann condensation followed by hydrolysis is an effective route to obtain this compound in good yield and high purity. The provided data and workflows should serve as a useful guide for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(5-Chloro-2-phenoxyphenyl)acetic Acid in Anti-Inflammatory Drug Discovery
Introduction
2-(5-Chloro-2-phenoxyphenyl)acetic acid is a compound of interest in the exploration of novel non-steroidal anti-inflammatory drugs (NSAIDs). While specific research on this particular molecule is limited, its structural similarity to established NSAIDs, such as Loxoprofen, suggests its potential as an anti-inflammatory agent. This document provides a comprehensive overview of the methodologies and theoretical framework for investigating the anti-inflammatory properties of this compound, drawing parallels with the well-characterized NSAID, Loxoprofen. The provided protocols and data serve as a guide for researchers in the initial phases of drug discovery and development.
Loxoprofen, a phenylpropionic acid derivative, is a prodrug that, upon oral administration, is metabolized to its active form, an alcohol metabolite (trans-LOX).[1] This active metabolite is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C14H11ClO3[2] |
| Molecular Weight | 262.69 g/mol [2] |
| Appearance | Typically a fine white powder[3] |
| CAS Number | 70958-20-2[2] |
Quantitative Anti-Inflammatory Data (Loxoprofen as a Reference)
The following tables summarize the in vitro and in vivo anti-inflammatory activity of Loxoprofen and its active metabolite, which can serve as a benchmark for evaluating this compound.
Table 1: In Vitro COX Inhibition
| Compound | Target | IC50 (μM) | Assay System |
| Loxoprofen | COX-1 | 6.5[1][4] | Human whole blood assay |
| COX-2 | 13.5[1][4] | Human whole blood assay | |
| Loxoprofen Active Metabolite (loxoprofen-SRS) | COX-1 | 0.38[5] | Recombinant human enzyme assay |
| COX-2 | 0.12[5] | Recombinant human enzyme assay |
Table 2: In Vivo Efficacy
| Compound | Model | ED50 (mg/kg) | Effect |
| Loxoprofen Sodium | Rat air pouch model | 2.0[6][7] | Reduction of PGE2 in inflammatory exudate |
| Rat air pouch model | 2.1[6][7] | Reduction of PGE2 in stomach tissue | |
| Platelet thromboxane B2 production | 0.34[6][7] | Inhibition | |
| Rat carrageenan-induced paw edema | 2.4[5] | Reduction of hyperalgesia |
Signaling Pathway of COX Inhibition
The primary mechanism of action for Loxoprofen, and likely for structurally similar compounds, is the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of COX-1 and COX-2 by the active metabolite of Loxoprofen.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Caption: Workflow for in vitro COX inhibition assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reconstitute recombinant human COX-1 and COX-2 enzymes in an appropriate buffer.
-
Prepare a solution of arachidonic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, various concentrations of the test compound, and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 1M HCl).
-
-
Detection and Analysis:
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This protocol is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Acclimatization:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
-
Compound Administration:
-
Administer this compound or the vehicle (control) orally or intraperitoneally at a predetermined dose.
-
-
Induction of Inflammation:
-
After a specific time (e.g., 60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
The formula for calculating the percentage of inhibition is:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(5-Chloro-2-phenoxyphenyl)acetic Acid Analogs in Material Science: A Focus on Polymer-Drug Conjugates
Introduction
While direct applications of 2-(5-Chloro-2-phenoxyphenyl)acetic acid in material science are not extensively documented in publicly available research, its structural similarity to the well-known non-steroidal anti-inflammatory drug (NSAID), fenoprofen, provides a strong basis for exploring its potential in the development of advanced functional materials. This document will, therefore, focus on the established application of fenoprofen and other NSAIDs in the creation of polymer-drug conjugates, offering detailed application notes and protocols that can be adapted for the study of this compound.
The primary application of such molecules in material science lies in the fabrication of drug-eluting polymers. These materials are designed to provide sustained and localized release of a therapeutic agent, which can be highly beneficial in applications such as biomedical implants, tissue engineering scaffolds, and specialized coatings. By chemically incorporating the drug molecule into a polymer backbone, it is possible to control the release kinetics, enhance drug stability, and target specific sites of action.
Application Notes
The carboxylic acid group of this compound and its analogs is a key functional handle for incorporation into various polymer systems. The primary methods for creating these polymer-drug conjugates involve forming covalent bonds, such as esters or amides, between the drug and the polymer backbone or a linker molecule.
Potential Applications in Material Science:
-
Biomedical Implants: Coating metallic or polymeric implants with a layer of a polymer containing this compound or a similar NSAID could help in reducing post-surgical inflammation and pain at the implantation site.
-
Tissue Engineering Scaffolds: Incorporating the drug into biodegradable polymer scaffolds can promote tissue regeneration by modulating the inflammatory response, which is a critical aspect of the healing process.
-
Functional Coatings: As a coating additive, this molecule could impart anti-fouling or anti-inflammatory properties to surfaces.[1]
-
Plastic Additives: Its use as a plastic auxiliary agent could potentially modify the properties of the plastic, though specific functionalities are not well-documented.[1]
The selection of the polymer is crucial and depends on the desired application. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (PCL), and polyanhydrides are often used for temporary implants and tissue scaffolds. For more permanent applications, biostable polymers such as poly(2-hydroxyethyl methacrylate) (PHEMA) can be employed.
Experimental Protocols
The following protocols are based on established methods for the synthesis and characterization of polymer-drug conjugates using NSAIDs like fenoprofen. These can serve as a template for researchers working with this compound.
Protocol 1: Synthesis of a Polymer-Fenoprofen Conjugate via Esterification
This protocol describes the synthesis of a conjugate where fenoprofen is attached to a hydroxyl-containing polymer, such as poly[alpha,beta-(N-2-hydroxyethyl-DL-aspartamide)] (PHEA), through an ester linkage.[2]
Materials:
-
Fenoprofen
-
Poly[alpha,beta-(N-2-hydroxyethyl-DL-aspartamide)] (PHEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Activation of Fenoprofen:
-
Dissolve fenoprofen (1.2 eq) and DCC (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature for 30 minutes.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve PHEA (1 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add the activated fenoprofen solution dropwise to the PHEA solution.
-
Allow the reaction to stir at room temperature for 48 hours under a nitrogen atmosphere.
-
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer-drug conjugate by adding the concentrated solution to an excess of cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Further purify the conjugate by dialysis against deionized water for 72 hours, changing the water every 12 hours.
-
Lyophilize the dialyzed solution to obtain the pure polymer-fenoprofen conjugate.
-
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester bond. Look for the appearance of a new ester carbonyl peak (around 1730-1750 cm⁻¹) and a decrease in the intensity of the carboxylic acid hydroxyl peak of fenoprofen.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the conjugate and quantify the drug loading. The percentage of drug loading can be calculated by comparing the integration of characteristic polymer peaks with the aromatic protons of fenoprofen.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer conjugate.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to study the release of the drug from the synthesized polymer conjugate under physiological conditions.
Materials:
-
Polymer-fenoprofen conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the polymer-fenoprofen conjugate (e.g., 10 mg) and place it in a dialysis bag or a vial with a known volume of PBS (e.g., 10 mL).
-
-
Incubation:
-
Place the samples in an incubator or a shaking water bath maintained at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48, 72 hours, and so on), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
-
Analysis:
-
Analyze the concentration of the released drug in the collected samples using a UV-Vis spectrophotometer at the maximum absorbance wavelength of fenoprofen or by HPLC for more accurate quantification.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded in the polymer.
-
Plot the cumulative drug release percentage against time to obtain the release profile.
-
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization and drug release studies.
Table 1: Characterization of Polymer-Fenoprofen Conjugates
| Conjugate ID | Polymer Backbone | Linker | Drug Loading (%) (by ¹H NMR) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| PHEA-Fen-1 | PHEA | Ester | 15.2 | 25,600 | 1.8 |
| PHEA-Fen-2 | PHEA | Ester | 25.8 | 28,100 | 1.9 |
| PCL-Fen-1 | PCL | Ester | 12.5 | 35,400 | 2.1 |
Table 2: In Vitro Drug Release Data
| Conjugate ID | Time (hours) | Cumulative Release (%) | Release Rate (%/hour) |
| PHEA-Fen-1 | 24 | 22.5 | 0.94 |
| 48 | 38.7 | 0.68 | |
| 72 | 51.2 | 0.52 | |
| PHEA-Fen-2 | 24 | 18.3 | 0.76 |
| 48 | 31.5 | 0.55 | |
| 72 | 42.8 | 0.47 |
Visualizations
Diagram 1: Synthesis of Polymer-Fenoprofen Conjugate
Caption: Workflow for the synthesis of a polymer-fenoprofen conjugate.
Diagram 2: Drug Release Mechanism from a Polymer Matrix
Caption: Schematic of drug release from a polymer conjugate via hydrolysis and diffusion.
Diagram 3: Logical Relationship for Material Development
Caption: Logical flow for the development of drug-eluting polymeric materials.
References
Application Notes and Protocols: 2-(5-Chloro-2-phenoxyphenyl)acetic Acid as a Versatile Building Block for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(5-Chloro-2-phenoxyphenyl)acetic acid is a valuable bifunctional building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its structure, featuring a carboxylic acid moiety and a substituted diphenyl ether core, allows for diverse chemical modifications to generate libraries of compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel ester and amide derivatives, with a focus on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.
Application: Synthesis of Potential Cyclooxygenase (COX) Inhibitors
Derivatives of phenoxyacetic acid have shown promise as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.[1] By targeting COX-2 selectively over the constitutively expressed COX-1, it is possible to develop anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The structural backbone of this compound provides an excellent scaffold for the design and synthesis of such selective inhibitors.
Biological Context: The Cyclooxygenase (COX) Signaling Pathway
Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory response. They catalyze the conversion of arachidonic acid into prostaglandins, which are signaling molecules that mediate pain, inflammation, and fever. While COX-1 is typically involved in homeostatic functions, COX-2 is induced by inflammatory stimuli. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy.
Caption: Cyclooxygenase (COX) Signaling Pathway.
Data Presentation: In Vitro COX-1 and COX-2 Inhibitory Activities
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative phenoxyacetic acid derivatives that are structurally related to the title compound. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.[1][2][3]
| Compound Class | Representative Compounds | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Phenoxy Acetic Acid Derivatives | 5d-f, 7b, 10c-f | 4.07 - 9.03 | 0.06 - 0.09 | High (up to 133.34) | [1] |
| Celecoxib (Reference) | - | 14.93 | 0.05 | ~298.6 | [3] |
| Mefenamic Acid (Reference) | - | 29.9 | 1.98 | 15.1 | [3] |
Note: The data presented is for structurally related phenoxyacetic acid derivatives and not for derivatives of this compound itself, as specific data for the latter was not available in the cited literature. This table serves to illustrate the potential of this class of compounds as COX inhibitors.
Experimental Protocols
The following protocols describe the synthesis of ester and amide derivatives of this compound. These are foundational reactions for creating a library of diverse molecules for further screening and development.
General Experimental Workflow
Caption: General Experimental Workflow.
Protocol 1: Synthesis of an Ester Derivative via Fischer Esterification
This protocol describes the synthesis of an ethyl ester of this compound as a representative example.
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a sufficient amount of absolute ethanol to dissolve the starting material (e.g., 10-20 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester derivative.
Protocol 2: Synthesis of an Amide Derivative
This protocol describes a general method for the synthesis of an amide derivative of this compound using a coupling agent.
Part A: Acyl Chloride Formation (optional intermediate step)
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the solution at 0 °C. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction may be gently heated to reflux if necessary to ensure completion.
-
Monitor the reaction by observing the cessation of gas evolution (SO₂ and HCl with SOCl₂, or CO, CO₂, and HCl with (COCl)₂).
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step without further purification.
Part B: Amide Coupling
Materials:
-
2-(5-Chloro-2-phenoxyphenyl)acetyl chloride (from Part A) or this compound
-
Desired primary or secondary amine (1.0-1.2 eq)
-
A suitable base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Coupling agents (if starting from the carboxylic acid), e.g., HATU, HBTU, or EDC with HOBt.
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (using acyl chloride):
-
In a round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0-1.2 eq) and a base like triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 2-(5-chloro-2-phenoxyphenyl)acetyl chloride (1.0 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Procedure (using a coupling agent):
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove the coupling agent byproducts and excess reagents.
-
Dry the organic layer, concentrate, and purify the product as described above.
Conclusion
This compound serves as a readily available and versatile starting material for the synthesis of a wide range of complex molecules. The protocols provided herein for esterification and amidation reactions offer a solid foundation for researchers to explore the chemical space around this scaffold. The potential for derivatives of this building block to act as selective COX-2 inhibitors makes it a particularly attractive target for drug discovery programs aimed at developing novel anti-inflammatory agents with improved safety profiles. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their biological activity.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Structural Elucidation of Phenoxyacetic Acids using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acids and their derivatives are a class of organic compounds with significant importance in various fields, including their use as herbicides and as scaffolds in drug discovery. The precise structural characterization of these molecules is paramount for understanding their biological activity, mechanism of action, and structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution. This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural determination of phenoxyacetic acids.
NMR Data of Representative Phenoxyacetic Acids
The following tables summarize the ¹H and ¹³C NMR chemical shift data for phenoxyacetic acid and two of its common chlorinated derivatives. These values are reported in parts per million (ppm) and are typically referenced to a residual solvent signal or an internal standard like tetramethylsilane (TMS).
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-2' / H-6' | H-3' / H-5' | H-4' | -OCH₂- | -COOH | Other |
| Phenoxyacetic Acid | ~6.95 (d) | ~7.30 (t) | ~7.00 (t) | ~4.65 (s) | >10 (br s) | |
| 4-Chlorophenoxyacetic Acid | ~6.90 (d) | ~7.25 (d) | - | ~4.60 (s) | >10 (br s) | |
| 2,4-Dichlorophenoxyacetic Acid | - | ~7.45 (d) | - | ~4.70 (s) | >10 (br s) | H-3': ~7.25 (dd), H-5': ~7.45 (d), H-6': ~6.90 (d) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-1' | C-2' / C-6' | C-3' / C-5' | C-4' | -OCH₂- | -C=O |
| Phenoxyacetic Acid | ~157.5 | ~114.8 | ~129.5 | ~121.5 | ~65.1 | ~171.0 |
| 4-Chlorophenoxyacetic Acid | ~156.0 | ~116.0 | ~129.8 | ~126.5 | ~65.5 | ~170.8 |
| 2,4-Dichlorophenoxyacetic Acid | ~152.5 | C-2':~127.5 | C-3':~130.0 | C-4':~127.0 | ~67.0 | ~170.5 |
| C-6':~115.5 | C-5':~129.0 |
Table 3: Expected 2D NMR Correlations for 4-Chlorophenoxyacetic Acid
| Proton (¹H) | COSY (Correlated ¹H) | HSQC (Correlated ¹³C) | HMBC (Correlated ¹³C) |
| H-2' / H-6' (~6.90 ppm) | H-3' / H-5' | C-2' / C-6' | C-4', C-1', -OCH₂- |
| H-3' / H-5' (~7.25 ppm) | H-2' / H-6' | C-3' / C-5' | C-1', C-4' |
| -OCH₂- (~4.60 ppm) | None | -OCH₂- | C-1', -C=O |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of the phenoxyacetic acid derivative for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. For phenoxyacetic acids, DMSO-d₆ is often a good choice due to the acidic proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.
NMR Data Acquisition
The following are general parameters for acquiring NMR data on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
2.2.1 1D ¹H NMR
-
Pulse Program: zg30
-
Number of Scans (ns): 16 to 64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): 12-16 ppm, centered around 6-8 ppm
2.2.2 1D ¹³C{¹H} NMR
-
Pulse Program: zgpg30
-
Number of Scans (ns): 1024 to 4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 200-240 ppm, centered around 100-120 ppm
2.2.3 2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpprqf
-
Number of Scans (ns): 2-8 per increment
-
Relaxation Delay (d1): 1.5-2 seconds
-
F2 (¹H) and F1 (¹H) Spectral Width: Same as the optimized 1D ¹H spectrum
-
Number of Increments: 256-512 in the F1 dimension
2.2.4 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (ns): 4-16 per increment
-
Relaxation Delay (d1): 1.5-2 seconds
-
F2 (¹H) Spectral Width: Same as the optimized 1D ¹H spectrum
-
F1 (¹³C) Spectral Width: Cover the expected range of carbon chemical shifts (e.g., 100-180 ppm)
-
Number of Increments: 128-256 in the F1 dimension
2.2.5 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (ns): 8-64 per increment
-
Relaxation Delay (d1): 1.5-2 seconds
-
F2 (¹H) Spectral Width: Same as the optimized 1D ¹H spectrum
-
F1 (¹³C) Spectral Width: Cover the full range of carbon chemical shifts (e.g., 0-200 ppm)
-
Number of Increments: 256-512 in the F1 dimension
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8-10 Hz.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) in all dimensions.
-
Phasing: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Calibration: Reference the spectra to the residual solvent peak or the internal standard.
-
Peak Picking and Integration (1D): Identify all peaks and integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Cross-peak Analysis (2D): Analyze the cross-peaks in the 2D spectra to establish correlations.
Visualizations
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a novel phenoxyacetic acid derivative using NMR spectroscopy.
Relationship Between Key NMR Experiments
This diagram illustrates the relationships between the most common NMR experiments used for structural elucidation, highlighting the type of information each provides.
Simplified Signaling Pathway for Auxin-like Herbicides
Many phenoxyacetic acid herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). This diagram shows a simplified overview of the molecular mechanism leading to herbicidal effects.
Application Notes and Protocols for Preclinical Evaluation of Novel Anti-inflammatory Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel anti-inflammatory therapeutics requires robust and reproducible preclinical evaluation to assess efficacy and mechanism of action. Animal models of inflammation are indispensable tools in this process, providing a physiological context to study the complex cellular and molecular events of inflammation and the effects of pharmacological interventions. These application notes provide an overview and detailed protocols for commonly used animal models in the screening of anti-inflammatory compounds. The models are categorized into acute and chronic inflammation to suit a variety of research needs.
Section 1: Animal Models for Acute Inflammation
Acute inflammation is characterized by a rapid onset and short duration, involving processes such as vasodilation, increased vascular permeability, and the infiltration of neutrophils. These models are ideal for the initial screening of compounds with potential anti-inflammatory activity.
Carrageenan-Induced Paw Edema
Application: A widely used and well-established model for evaluating acute, non-immune inflammation. It is particularly useful for screening non-steroidal anti-inflammatory drugs (NSAIDs).
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-5 hours) is characterized by the release of prostaglandins, kinins, and the infiltration of neutrophils. The resulting edema is a quantifiable measure of the inflammatory response.
-
Animal Selection: Wistar or Sprague-Dawley rats (150-200g) are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into control and treatment groups (n=6-8 per group).
-
Test Compound Administration: Administer the novel anti-inflammatory compound or vehicle (control) via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection. A standard reference drug, such as indomethacin (5-10 mg/kg), should be used as a positive control.[1]
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[2]
-
Measurement of Paw Volume: Measure the paw volume of each rat at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.[3]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.66 ± 0.05 | - |
| Indomethacin | 5 | 0.23 ± 0.03 | 65.0% |
| Ellagic Acid | 30 | 0.29 ± 0.04 | 56.0% |
| Gc-FI | 27 | 0.23 ± 0.03 | 65.0%[4] |
Note: Data are representative and may vary based on experimental conditions.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Application: This model is used to study systemic inflammatory responses, cytokine storms, and sepsis-like conditions. It is valuable for evaluating compounds that modulate cytokine production.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). Administration of LPS to rodents induces a rapid and robust release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), leading to systemic inflammation.
-
Animal Selection: C57BL/6 or BALB/c mice (8-12 weeks old) are commonly used.
-
Acclimatization: House animals under standard laboratory conditions for at least one week.
-
Grouping: Randomly assign mice to control and treatment groups (n=6-8 per group).
-
Test Compound Administration: Administer the test compound or vehicle at the appropriate time before LPS challenge. Dexamethasone (1-5 mg/kg) is often used as a positive control.[5]
-
Induction of Inflammation: Inject LPS (e.g., from E. coli O111:B4) intraperitoneally at a dose of 1-10 mg/kg. The dose may need to be optimized depending on the desired severity of the inflammatory response.
-
Sample Collection: At a specified time point post-LPS injection (e.g., 1.5, 3, 6, or 24 hours), collect blood via cardiac puncture or retro-orbital bleeding.
-
Cytokine Measurement: Prepare serum from the blood samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the control group to determine the inhibitory effect of the test compound.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 3h | Serum IL-6 (ng/mL) at 3h |
| Control (Vehicle) | - | 408.83 ± 18.32 | 91.27 ± 8.56 |
| Dexamethasone | 5 | 134.41 ± 15.83 | 22.08 ± 4.34 |
| LPS Only | - | 1546 ± 472.7 | 646.6 ± 194.3 |
| LPS + Dexamethasone | 5 | Significantly Reduced | Significantly Reduced |
Note: Data are representative and sourced from multiple studies.[5][6] Absolute values can vary significantly.
Section 2: Animal Models for Chronic Inflammation
Chronic inflammatory models are characterized by a longer duration and involve complex immune responses, including the infiltration of mononuclear cells, tissue destruction, and fibrosis. These models are essential for evaluating compounds intended for the treatment of chronic inflammatory diseases like rheumatoid arthritis.
Adjuvant-Induced Arthritis (AIA) in Rats
Application: A widely used model of chronic inflammation that shares some pathological features with human rheumatoid arthritis, such as polyarticular inflammation, bone resorption, and periosteal bone proliferation.[7]
Principle: A single intradermal injection of Complete Freund's Adjuvant (CFA), an emulsion of mineral oil, water, and heat-killed Mycobacterium tuberculosis, induces a systemic, T-cell-mediated autoimmune response. This results in the development of arthritis in the distal joints, typically appearing 10-14 days after induction and persisting for several weeks.
-
Animal Selection: Lewis or Sprague-Dawley rats are susceptible strains.
-
Acclimatization: House rats under standard conditions for at least one week.
-
Grouping: Divide animals into control and treatment groups (n=6-8 per group).
-
Induction of Arthritis: Inject 0.1 mL of CFA (containing 10 mg/mL of M. tuberculosis) intradermally at the base of the tail.
-
Treatment Protocol:
-
Prophylactic: Begin administration of the test compound or vehicle on the day of or shortly after CFA injection.
-
Therapeutic: Start treatment after the onset of clinical signs of arthritis (around day 10-12).
-
A standard drug like indomethacin (1-4 mg/kg/day) or methotrexate can be used as a positive control.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Visually score the severity of arthritis in all four paws based on erythema and swelling on a scale of 0-4 per paw (total score 0-16).
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer at regular intervals.
-
-
Histopathological Analysis: At the end of the study, collect joint tissues, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and bone and cartilage erosion.
-
Data Analysis: Compare the arthritis scores, paw volumes, and histological scores between the treated and control groups.
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 21) | Mean Hind Paw Volume (mL) (Day 21) |
| Control (AIA) | - | 12.5 ± 1.5 | 2.8 ± 0.3 |
| Indomethacin | 2.5 | 6.0 ± 1.0 | 1.9 ± 0.2 |
| Indomethacin | 4 | Significantly Reduced | Significantly Reduced |
Note: Data are representative and may vary based on the specific protocol and rat strain.
Collagen-Induced Arthritis (CIA) in Mice
Application: The CIA model is considered the gold standard for studying the immunopathology of rheumatoid arthritis as it shares many immunological and pathological features with the human disease, including the involvement of both T and B cells, and the production of autoantibodies against type II collagen.
Principle: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in CFA leads to the development of an autoimmune polyarthritis. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is often given to enhance the incidence and severity of the disease.
-
Animal Selection: DBA/1J mice (8-10 weeks old) are highly susceptible.
-
Acclimatization: Acclimatize mice for at least one week.
-
Preparation of Emulsion: Emulsify bovine or chicken type II collagen (2 mg/mL) with an equal volume of CFA (containing 2 mg/mL of M. tuberculosis).
-
Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Inject 100 µL of an emulsion of type II collagen (2 mg/mL) in IFA intradermally at a different site near the base of the tail.
-
Treatment Protocol: Administer the test compound or vehicle prophylactically (starting from day 0 or 21) or therapeutically (after disease onset, typically around day 25-28). Methotrexate (1-20 mg/kg) is a common positive control.[8][9]
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor the mice 3-4 times a week for the onset and severity of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe erythema and swelling of the entire paw and digits). The maximum score per mouse is 16.[10]
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
-
Histopathological Analysis: At the termination of the experiment, perform histological analysis of the joints as described for the AIA model.
-
Data Analysis: Analyze the differences in arthritis scores, paw thickness, and histological scores between the groups.
| Treatment Group | Dose (mg/kg/week) | Mean Arthritis Score (Day 42) | Joint Histology Score |
| Control (CIA) | - | 13.8 ± 1.3 | 9.9 ± 1.9 |
| Methotrexate | 20 | 6.5 ± 1.4 | 5.1 ± 1.5 |
Note: Data are representative from a study in DBA/1J mice.[8]
Section 3: Key Inflammatory Signaling Pathways
Understanding the molecular mechanisms of inflammation is crucial for the development of targeted therapies. The following signaling pathways are central to the inflammatory process and are often modulated in the animal models described above.
NF-κB Signaling Pathway
Role in Inflammation: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[11] It controls the expression of a wide range of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[12]
Activation: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS or TNF-α, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.
MAPK Signaling Pathway
Role in Inflammation: Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses, including inflammation.[13] The three main MAPK families involved in inflammation are p38, JNK, and ERK. These kinases regulate the synthesis of pro-inflammatory cytokines and mediators at both the transcriptional and translational levels.[11]
Activation: Inflammatory stimuli activate a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates a MAPK (p38, JNK, or ERK). Activated MAPKs then phosphorylate various downstream targets, including transcription factors (e.g., AP-1), leading to the expression of inflammatory genes.
Section 4: Concluding Remarks
The selection of an appropriate animal model is critical for the successful preclinical evaluation of novel anti-inflammatory compounds. Acute models like carrageenan-induced paw edema and LPS-induced systemic inflammation are valuable for initial screening and studying mechanisms related to acute inflammatory responses and cytokine modulation. Chronic models such as adjuvant-induced and collagen-induced arthritis are indispensable for evaluating compounds intended for long-term treatment of autoimmune and chronic inflammatory diseases. A thorough understanding of the underlying inflammatory pathways, such as NF-κB and MAPK, will further aid in the design of targeted therapies and the interpretation of preclinical data. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies in the field of inflammation.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pvj.com.pk [pvj.com.pk]
- 3. Histopathological evaluation of synovial tissue in advanced osteoarthritis: A retrospective study based on total knee arthroplasty specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Methotrexate, combined with cyclophosphamide attenuates murine collagen induced arthritis by modulating the expression level of Breg and DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.8. Histologic Inflammation Scoring System [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Chloro-2-phenoxyphenyl)acetic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis yield of 2-(5-Chloro-2-phenoxyphenyl)acetic acid.
General Synthesis and Troubleshooting
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common and effective synthetic route involves the formation of a diaryl ether, followed by the introduction and modification of a functional group that is then converted to the final acetic acid moiety.
Below is a diagram illustrating a plausible synthetic workflow, which forms the basis for the troubleshooting guide.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
General Questions
Q: What are the most critical steps affecting the overall yield in this synthesis? A: The two most critical steps are typically the Ullmann condensation (Step 1) for forming the diaryl ether bond and the Sandmeyer reaction (Step 3) for converting the aniline to the nitrile. Low yields in either of these steps will significantly impact the overall process efficiency. Careful optimization of catalysts, temperature, and reagent purity is essential.
Q: My overall yield is very low. Where should I start troubleshooting? A: A low overall yield suggests a problem in one or more steps. It is recommended to analyze the output of each individual step to pinpoint the issue. The following troubleshooting logic can be applied.
Caption: Logical workflow for troubleshooting low synthesis yield.
Step 1: Ullmann Condensation (Diaryl Ether Synthesis)
Q: My diaryl ether synthesis yield is poor. What are the common causes? A: Low yields in Ullmann-type reactions are often due to:
-
Inactive Catalyst: The copper (I) catalyst can be oxidized to inactive copper (II). Ensure you are using a fresh, high-purity catalyst.
-
Improper Base: The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. Anhydrous potassium carbonate is a common choice. Ensure it is thoroughly dried before use.
-
Suboptimal Temperature: The reaction typically requires high temperatures (150-200 °C). If the temperature is too low, the reaction rate will be slow; if too high, decomposition can occur.
-
Solvent Purity: The solvent (e.g., DMF, pyridine) must be anhydrous. Water can deactivate the catalyst and interfere with the base.
Data Presentation: Optimizing Ullmann Condensation
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10%) | K₂CO₃ (2.0) | DMF | 150 | 24 | 65 |
| 2 | CuI (20%) | K₂CO₃ (2.0) | DMF | 150 | 24 | 78 |
| 3 | CuI (20%) | Cs₂CO₃ (2.0) | DMF | 150 | 18 | 85 |
| 4 | CuI (20%) | K₂CO₃ (2.0) | Pyridine | 120 | 48 | 55 |
| 5 | Cu₂O (20%) | K₂CO₃ (2.0) | DMF | 160 | 24 | 81 |
Step 2: Nitro Group Reduction
Q: The reduction of the nitro group is incomplete. How can I drive it to completion? A: Incomplete reduction is common. To improve it:
-
Catalytic Hydrogenation (H₂/Pd-C): Increase the catalyst loading (from 5 wt% to 10 wt%), increase hydrogen pressure, or extend the reaction time. Ensure the solvent is appropriate (e.g., Ethanol, Ethyl Acetate) and that the catalyst is not poisoned.
-
Metal/Acid Reduction (Fe/NH₄Cl): Ensure the iron powder is finely divided and activated. The reaction is often refluxed in a water/ethanol mixture; ensure vigorous stirring to maintain suspension. Adding a small amount of acid (like acetic acid) can sometimes accelerate the reaction.
Step 3: Sandmeyer Reaction
Q: My Sandmeyer reaction is producing a lot of phenol byproduct. How can I prevent this? A: The formation of phenol is due to the reaction of the diazonium salt with water. To minimize this:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt with NaNO₂) must be performed at low temperatures (0-5 °C) to ensure the stability of the salt.
-
Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline to prevent localized heating.
-
Prompt Use: Use the prepared diazonium salt immediately in the subsequent reaction with the copper(I) cyanide solution. Do not let it warm up or sit for an extended period.
Step 4: Nitrile Hydrolysis
Q: The hydrolysis of the nitrile to the carboxylic acid is slow, and I'm isolating the amide intermediate. What should I do? A: The formation of the amide is a common intermediate stage. To promote full hydrolysis to the carboxylic acid:
-
Increase Temperature: Reflux the reaction mixture for a longer period.
-
Use Harsher Conditions: Increase the concentration of the aqueous acid (e.g., from 50% H₂SO₄ to 70% H₂SO₄).
-
Alternative: Basic Hydrolysis: While acidic hydrolysis is common, basic hydrolysis using a strong base like NaOH or KOH followed by an acidic workup can also be effective and may be more suitable depending on the substrate.
Experimental Protocols
Caution: These protocols are representative and should be adapted and optimized for specific laboratory conditions. Always perform a thorough risk assessment before starting any chemical synthesis.
Protocol 1: Synthesis of 5-Chloro-2-phenoxyaniline
-
Reaction Setup: To an oven-dried flask equipped with a reflux condenser, add 4-chloro-2-nitrophenol (1.0 equiv.), potassium carbonate (2.0 equiv., anhydrous), and copper(I) iodide (0.2 equiv.).
-
Solvent Addition: Add anhydrous DMF as the solvent.
-
Ullmann Condensation: Add bromobenzene (1.5 equiv.) and heat the mixture to 150-160 °C with vigorous stirring for 24 hours. Monitor reaction progress by TLC.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloro-2-nitrodiphenyl ether.
-
Reduction: Dissolve the crude product in ethanol. Add ammonium chloride (4.0 equiv.) and iron powder (5.0 equiv.). Heat the mixture to reflux for 4-6 hours.
-
Purification: Filter the hot reaction mixture through a pad of celite, washing with hot ethanol. Concentrate the filtrate and purify the residue by column chromatography to yield 5-chloro-2-phenoxyaniline.
Protocol 2: Synthesis of 2-(5-Chloro-2-phenoxyphenyl)acetonitrile
-
Diazotization: Dissolve 5-chloro-2-phenoxyaniline (1.0 equiv.) in a mixture of water and concentrated sulfuric acid. Cool the solution to 0 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.
-
Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.3 equiv.) and potassium cyanide (1.5 equiv.) in water.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.
-
Workup and Purification: Cool the mixture, extract with a suitable organic solvent (e.g., toluene), wash the organic layer, dry, and concentrate. Purify the crude nitrile by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound
-
Hydrolysis: To a flask containing 2-(5-Chloro-2-phenoxyphenyl)acetonitrile (1.0 equiv.), add a 60% aqueous solution of sulfuric acid.
-
Heating: Heat the mixture to reflux (approx. 120-140 °C) for 6-12 hours. Monitor the reaction by TLC until the starting material and any amide intermediate are consumed.
-
Workup: Cool the reaction mixture and carefully pour it over crushed ice. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.
2-(5-Chloro-2-phenoxyphenyl)acetic acid impurity profiling and identification
Technical Support Center: 2-(5-Chloro-2-phenoxyphenyl)acetic acid
Welcome to the technical support center for this compound, a key intermediate and active pharmaceutical ingredient (API). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during impurity profiling and identification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is impurity profiling important for it?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) analog, closely related to fenclofenac and diclofenac.[1] Impurity profiling, which involves the detection, identification, and quantification of unwanted chemicals, is critical.[2][3] Even trace amounts of impurities can impact the quality, safety, and efficacy of the final drug product, potentially causing adverse health effects.[4] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities.[4][5]
Q2: What are the common types of impurities found in APIs like this compound?
A2: According to ICH guidelines, impurities are broadly classified into three categories:[2][5]
-
Organic Impurities: These are the most common and can arise during synthesis or storage. They include starting materials, by-products, intermediates, degradation products, reagents, and catalysts.[2][6] For example, intramolecular cyclization of similar APIs like Diclofenac sodium during heat sterilization can form an indolinone derivative.[3][7]
-
Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, heavy metals, or residual catalysts.[4][6]
-
Residual Solvents: These are solvents used during the synthesis or purification process that are not completely removed. Their limits are defined by ICH Q3C guidelines based on toxicity.[5][8]
Q3: What are the regulatory thresholds for impurities I need to be aware of?
A3: The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[6][8][9] While specific thresholds depend on the maximum daily dose of the drug, general levels are:
-
Reporting Threshold: ≥ 0.05%. Impurities at or above this level must be reported.
-
Identification Threshold: ≥ 0.10%. Impurities exceeding this level must have their structures identified.[4]
-
Qualification Threshold: > 0.15%. A toxicological assessment is required to demonstrate the safety of any impurity above this level.
Table 1: Illustrative Example of Potential Impurities and ICH Thresholds Note: This table is for illustrative purposes. Specific impurities and limits must be determined empirically for each synthetic process.
| Impurity Type | Potential Impurity Name | Origin | ICH Reporting Threshold | ICH Identification Threshold |
| Starting Material | 2,4-Dichlorophenol | Synthesis | ≥ 0.05% | ≥ 0.10% |
| By-product | Isomeric phenoxyacetic acids | Synthesis | ≥ 0.05% | ≥ 0.10% |
| Intermediate | 1-(5-Chloro-2-phenoxyphenyl)ethanone | Synthesis | ≥ 0.05% | ≥ 0.10% |
| Degradation | Indolinone derivative | Degradation (Heat) | ≥ 0.05% | ≥ 0.10% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying impurities due to its high precision, sensitivity, and reliability.[10][11]
Objective: To separate, detect, and quantify process-related and degradation impurities in a sample of this compound.
Instrumentation & Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[12]
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH adjusted to 2.5).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
API sample, reference standards for known impurities.
Procedure:
-
Standard Preparation: Prepare a stock solution of the API reference standard and known impurities in the diluent. Create a working standard at a concentration of approximately 1.0 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the API sample in the diluent to achieve the same concentration as the working standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 31 70 30 | 40 | 70 | 30 |
-
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions.
-
Data Processing: Identify and quantify impurities in the sample chromatogram by comparing their retention times and peak areas to the standards. Use the PDA detector to check for peak purity and help identify co-eluting peaks.[12]
Caption: General workflow for API impurity profiling and identification.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Q: I am seeing new or unexpected peaks in my chromatogram that are not present in the reference standard. What should I do?
A: Unexpected peaks can originate from several sources. A systematic approach is needed to identify the cause.
Troubleshooting Steps:
-
Check the Blank: Inject a solvent blank. If the peak is present, it indicates contamination from the mobile phase, diluent, or the HPLC system itself (often called a "ghost peak").[13]
-
Investigate Sample Degradation: Was the sample prepared fresh? The API may be degrading in the diluent. Prepare a fresh sample and inject it immediately.
-
Forced Degradation Study: To determine if the peak is a degradation product, perform forced degradation studies (e.g., expose the API to acid, base, heat, light, and oxidation).[14] If the peak appears or increases under these stress conditions, it is likely a degradant.
-
Structural Elucidation: If the peak is above the ICH identification threshold (e.g., >0.10%), structural identification is necessary.[15] Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.[16][17] High-resolution mass spectrometry (HRMS) can provide the elemental composition, while MS/MS experiments reveal fragmentation patterns to elucidate the structure.[15][18]
Caption: Decision tree for investigating unexpected chromatographic peaks.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My main API peak is tailing significantly. How can I improve its shape?
A: Peak tailing is a common issue that can affect resolution and integration accuracy.[19] It is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps & Solutions:
| Potential Cause | Solution |
| Secondary Silanol Interactions | Acidic silanol groups on the silica backbone can interact with basic analytes. Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.0) to protonate the silanols and reduce interaction. Use an end-capped column.[20] |
| Column Overload | Injecting too much sample can saturate the column. Solution: Reduce the injection volume or dilute the sample concentration.[20] |
| Column Contamination/Age | Strong retention of contaminants on the column frit or active sites can cause tailing. Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column.[19] |
| Sample Solvent Mismatch | Dissolving the sample in a solvent much stronger than the mobile phase can distort the peak. Solution: Prepare the sample in the initial mobile phase or a weaker solvent whenever possible.[20] |
Issue 3: Retention Time Drift
Q: The retention times for my peaks are shifting between injections. What is causing this instability?
A: Consistent retention times are crucial for reliable peak identification. Drifting retention times usually point to issues with the mobile phase, pump, or column temperature.[19][21]
Troubleshooting Steps & Solutions:
| Potential Cause | Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the initial mobile phase conditions before injection. Solution: Increase the column equilibration time between runs. A stable baseline is a good indicator of equilibration.[22] |
| Mobile Phase Composition Change | Volatile organic solvents can evaporate over time, changing the mobile phase composition and affecting retention. Solution: Prepare fresh mobile phase daily and keep solvent reservoirs covered.[20] |
| Pump Malfunction or Leaks | Leaks in the pump or fittings will cause an inconsistent flow rate and pressure fluctuations, leading to drifting retention times. Solution: Check for leaks around all fittings. Purge the pump to remove air bubbles. Monitor the system pressure for stability.[19][21] |
| Temperature Fluctuations | The laboratory's ambient temperature is changing, or the column oven is not maintaining a stable temperature. Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30°C).[22] |
References
- 1. brieflands.com [brieflands.com]
- 2. ijmpronline.com [ijmpronline.com]
- 3. scispace.com [scispace.com]
- 4. jpionline.org [jpionline.org]
- 5. tasianinch.com [tasianinch.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. iajps.com [iajps.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. veeprho.com [veeprho.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. library.dphen1.com [library.dphen1.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. labcompare.com [labcompare.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. mastelf.com [mastelf.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
Troubleshooting poor solubility of 2-(5-Chloro-2-phenoxyphenyl)acetic acid in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 2-(5-Chloro-2-phenoxyphenyl)acetic acid (also known as Fenclofenac) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is a hydrophobic molecule with very low intrinsic aqueous solubility. Published data indicates its water solubility is approximately 8.439 mg/L at 25°C[1][2]. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Its crystalline nature also contributes to its poor dissolution in aqueous media[3][4].
Q2: What are the key physicochemical properties I should be aware of?
A2: Understanding the compound's properties is crucial for troubleshooting. Key parameters for this compound (Fenclofenac) are summarized below.
| Property | Value | Implication for Solubility |
| Molecular Weight | 297.1 g/mol | Higher molecular weight can correlate with lower solubility. |
| Water Solubility | 8.439 mg/L (at 25°C)[1][2] | Confirms the compound is poorly soluble in water. |
| pKa | ~4.53[1] | As a weak acid, its solubility is highly dependent on pH. |
| LogP | 4.8 | Indicates high lipophilicity and preference for non-polar environments. |
| Physical Form | White to off-white crystalline powder[5] | The crystalline lattice requires energy to be broken down for dissolution. |
| Solubility in Organic Solvents | Soluble in DMSO, sparingly soluble in acetonitrile[6][7] | Useful for preparing stock solutions before further dilution. |
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid with a pKa of approximately 4.53, the solubility of this compound is highly pH-dependent.
-
Below its pKa (pH < 4.53): The compound will be predominantly in its neutral, un-ionized form, which is poorly soluble.
-
Above its pKa (pH > 4.53): The carboxylic acid group will deprotonate to form a carboxylate salt. This ionized form is significantly more water-soluble.
Therefore, increasing the pH of the aqueous solution above 6 is the most effective initial step to dramatically improve solubility. The relationship between pH and the ionization state is a fundamental concept in handling acidic compounds.
Caption: pH-dependent ionization and solubility of a carboxylic acid.
Troubleshooting Guides
If you are facing solubility issues, follow these systematic approaches. Start with the simplest method (pH adjustment) before proceeding to more complex formulations.
Guide 1: Solubility Enhancement by pH Adjustment
This is the most common and effective method for carboxylic acids.
Problem: The compound precipitates or remains as a solid suspension in a neutral or acidic aqueous buffer.
Solution: Increase the pH of the solution to at least 1.5-2 units above the pKa. A pH of 6.8 or higher is recommended.
Experimental Protocol:
-
Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS).
-
While stirring, slowly add a base solution (e.g., 1 M NaOH or 1 M KOH) dropwise to the buffer containing the suspended compound.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding the base until the compound fully dissolves. The solution should become clear.
-
Note the final pH. For many non-steroidal anti-inflammatory drugs (NSAIDs), solubility increases significantly at pH 6.8 and above[1][5].
Expected Solubility of Structurally Similar NSAIDs at Various pH Values:
| Compound | Solubility at pH 1.2 (mg/mL) | Solubility at pH 6.8 (mg/mL) | Fold Increase |
| Ibuprofen | Low | Significantly Higher | >10x |
| Aceclofenac | Very Low | 1.28 ± 0.041[8] | Substantial |
| Diclofenac | pH-dependent increase observed | 0.490 (in water, can be increased)[9] | - |
Note: This table provides data for structurally related compounds to illustrate the expected effect of pH.
Caption: Workflow for pH adjustment to improve solubility.
Guide 2: Using Co-solvents for Solubility Enhancement
If pH adjustment alone is insufficient or not suitable for your experimental conditions, using a water-miscible organic co-solvent can be effective.
Problem: The compound remains insoluble even after pH adjustment, or the required pH is incompatible with the experiment.
Solution: Prepare a concentrated stock solution in a suitable organic solvent and dilute it into your aqueous medium, or use a pre-mixed co-solvent system.
Experimental Protocol (Stock Solution Method):
-
Dissolve the this compound in a minimal amount of a compatible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Once fully dissolved, slowly add this concentrated stock solution to your aqueous buffer while vortexing or stirring vigorously.
-
Caution: Observe for any signs of precipitation. The final concentration of the organic solvent should typically be kept low (e.g., <1% v/v) to avoid affecting biological experiments.
Solubility Data of Analogue (Aceclofenac) in Co-solvent Systems:
| Co-solvent System | Max Solubility of Aceclofenac (Mole Fraction) | Temperature |
| Pure Water | 1.07 x 10⁻⁶ | 298.2 K |
| Pure Carbitol | 1.04 x 10⁻¹ | 318.2 K |
| Ethanol/Water (90:10 v/v) | Maximum solubility for Diclofenac Sodium observed[10][11] | 25°C |
This data for the closely related drug Aceclofenac shows the dramatic increase in solubility achievable with a co-solvent like Carbitol[12].
Guide 3: Advanced Formulation Strategies
For applications requiring higher concentrations or sustained release, more advanced techniques may be necessary. These are common in drug development.
Problem: High concentrations are needed in an aqueous medium, and simple pH or co-solvent methods are not sufficient.
Solutions:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance dissolution. This is often achieved by dissolving both the drug and a carrier (like PEG 6000, PVP, or HPMC) in a common solvent and then evaporating the solvent[7][13].
-
Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within a cyclodextrin (like β-cyclodextrin or its derivatives) can form a water-soluble inclusion complex, significantly improving aqueous solubility[14][15].
Experimental Protocol (Example: Solid Dispersion by Solvent Evaporation):
-
Select a hydrophilic carrier (e.g., PEG 6000).
-
Choose a drug-to-carrier ratio (e.g., 1:1, 1:2, 1:5 by weight)[13].
-
Dissolve both the this compound and the carrier in a suitable common solvent (e.g., methanol or ethanol).
-
Remove the solvent by evaporation under reduced pressure using a rotary evaporator.
-
The resulting solid mass is a solid dispersion, which can then be dried, pulverized, and dissolved in an aqueous medium[3]. Studies on aceclofenac have shown that a 1:5 ratio of drug to PEG6000 prepared by this method yields faster dissolution[13].
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Preparation and Physicochemical Characterization of Solid Dispersion of Aceclofenac Formulated by Solvent Evaporation Method – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. ejbps.com [ejbps.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. longdom.org [longdom.org]
- 9. rjpn.org [rjpn.org]
- 10. researchgate.net [researchgate.net]
- 11. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 12. Solubility and thermodynamic analysis of aceclofenac in different {Carbitol + water} mixtures at various temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation of aceclofenac solid dispersion for solubility enhancement | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 14. jbpr.in [jbpr.in]
- 15. Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 2-(5-Chloro-2-phenoxyphenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(5-Chloro-2-phenoxyphenyl)acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Purity After Initial Crystallization
| Potential Cause | Suggested Solution |
| Incomplete removal of starting materials or reagents: Residual unreacted starting materials or excess reagents from the synthesis can co-precipitate with the product. | - Ensure the reaction has gone to completion using an appropriate monitoring technique (e.g., TLC, HPLC). - Quench the reaction appropriately to neutralize any remaining reactive reagents. - Perform an aqueous wash of the crude product to remove water-soluble impurities before crystallization. |
| Presence of isomeric impurities: The synthesis may yield isomers, such as those with different chlorine substitution patterns on the phenyl ring, which have similar solubility profiles to the desired product. | - Employ a multi-solvent recrystallization system to enhance the separation of isomers. A mixture of a good solvent (e.g., DMF, ethanol) and a poor solvent (e.g., water, heptane) can be effective. - Consider column chromatography for difficult-to-separate isomers. |
| Co-crystallization of by-products: Over-chlorinated or other structurally similar by-products may have formed during the synthesis and co-crystallized with the target compound. | - Optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry of chlorinating agent) to minimize the formation of by-products. - Utilize a different solvent system for recrystallization that has a greater solubility difference between the product and the impurity. |
Issue 2: Poor Crystal Formation or Oiling Out During Crystallization
| Potential Cause | Suggested Solution |
| Supersaturation is too high: Rapid cooling or the use of an excessive amount of anti-solvent can lead to rapid precipitation, resulting in small, impure crystals or an oily product. | - Slow down the cooling rate of the solution to allow for the formation of larger, more ordered crystals. - Add the anti-solvent dropwise with vigorous stirring to control the rate of precipitation. |
| Inappropriate solvent system: The chosen solvent may not be suitable for inducing crystallization of the target compound. | - Screen a variety of solvents with different polarities. - A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal for single-solvent recrystallization. |
| Presence of significant impurities: High levels of impurities can inhibit crystal lattice formation. | - Perform a preliminary purification step, such as a solvent wash or flash chromatography, to remove a significant portion of the impurities before attempting crystallization. |
Issue 3: Low Recovery of Purified Product
| Potential Cause | Suggested Solution |
| Product is too soluble in the crystallization solvent: A significant amount of the product may remain in the mother liquor after filtration. | - Reduce the amount of solvent used for recrystallization to the minimum required to dissolve the crude product at an elevated temperature. - Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to maximize product precipitation. - Consider using a different solvent in which the product has lower solubility at room temperature. |
| Premature crystallization: The product may crystallize on the glassware or filtration apparatus before being collected. | - Pre-heat the filtration apparatus (e.g., Buchner funnel) with hot solvent before filtering the hot crystallization solution. - Work quickly during the filtration step. |
| Loss during transfers: Mechanical losses can occur during the transfer of solids and solutions. | - Rinse all glassware with the mother liquor or a small amount of fresh, cold solvent to recover any residual product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
Based on the synthesis of analogous chlorinated aromatic compounds, the most likely impurities include:
-
Isomeric Products: Positional isomers of the chloro substituent on either the phenyl or phenoxy ring. For instance, 2-(3-Chloro-2-phenoxyphenyl)acetic acid or 2-(5-Chloro-4-phenoxyphenyl)acetic acid could be formed.
-
Over-chlorinated By-products: Products containing more than one chlorine atom, such as dichlorinated species.
-
Unreacted Starting Materials: Residual 2-(2-phenoxyphenyl)acetic acid or the chlorinating agent.
-
Solvent Residues: Trapped solvent molecules within the crystal lattice.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity and identifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Other useful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any major impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and potential impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: What is a good starting point for a recrystallization solvent system?
A mixture of dimethylformamide (DMF) and ethanol has been shown to be effective for the recrystallization of similar phenoxyacetic acid derivatives. A suggested starting ratio would be 1:2 (DMF:ethanol). The crude product should be dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to induce crystallization. The optimal solvent system and ratio should be determined empirically for each specific case.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (or solvent mixture, e.g., DMF:ethanol 1:2) to just dissolve the solid.
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution heated for a few minutes.
-
Hot-filter the solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Caption: A logical troubleshooting workflow for addressing purity and yield issues during purification.
Improving the stability of 2-(5-Chloro-2-phenoxyphenyl)acetic acid for in vivo studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to improving the in vivo stability of 2-(5-Chloro-2-phenoxyphenyl)acetic acid and similar acidic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo stability of acidic compounds like this compound?
A1: Carboxylic acid-containing drugs often exhibit poor in vivo stability and bioavailability for several reasons.[1] Under physiological pH, the carboxylic acid group is typically ionized, which increases hydrophilicity and can limit its ability to cross biological membranes.[1] Key challenges include:
-
Chemical Degradation: The primary degradation pathways are hydrolysis and oxidation.[2] The carboxylic acid functional group itself is relatively stable, but adjacent functional groups like esters or amides are susceptible to hydrolysis, which can be catalyzed by acids or bases.[2][3]
-
Metabolic Instability: Carboxylic acid groups can undergo metabolic transformations, such as conjugation with glucuronic acid or amino acids, leading to rapid clearance from the body.[4][5]
-
Poor Solubility and Permeability: While the ionized form is water-soluble, the neutral form required for passive diffusion across cell membranes may have low solubility.[1] This balance is crucial for oral absorption.[6]
-
Harsh Gastrointestinal (GI) Environment: For oral administration, the highly acidic environment of the stomach and the presence of digestive enzymes can degrade the compound before it reaches systemic circulation.[7][8]
Q2: My compound shows high in vitro potency but low efficacy in animal models. Could this be a stability issue?
A2: Yes, a discrepancy between in vitro and in vivo results is a classic indicator of poor pharmacokinetic properties, often stemming from stability issues.[9][10] Potential causes include:
-
Rapid Metabolism: The compound may be quickly metabolized and cleared by the liver (first-pass metabolism) before it can reach its target in sufficient concentrations.[11]
-
Low Bioavailability: Poor absorption from the administration site (e.g., the gut for oral dosing) due to solubility or permeability limitations prevents the drug from reaching systemic circulation.[12]
-
Chemical Instability in Biological Fluids: The compound might be degrading in the bloodstream or other biological fluids.[13]
To investigate this, it is recommended to conduct in vitro plasma stability assays and pharmacokinetic (PK) studies to determine the compound's half-life and exposure levels in vivo.[9]
Q3: What are the most common formulation strategies to improve the in vivo stability and solubility of acidic compounds?
A3: Several formulation strategies can be employed to overcome the challenges associated with poorly soluble acidic drugs.[14][15][16] The choice of strategy depends on the compound's specific physicochemical properties and the intended route of administration.[16]
-
pH Adjustment: For parenteral formulations, adjusting the pH of the vehicle to keep the acidic drug in its more soluble, ionized form is a common technique.[14][17]
-
Co-solvents and Surfactants: Using water-miscible organic solvents (co-solvents) like PEG400, propylene glycol, or DMSO can significantly enhance solubility.[14] Surfactants can be used to form micelles that encapsulate the drug, improving its solubility and stability.[14]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by enhancing absorption through the lymphatic system and protecting the drug from degradation in the GI tract.[14][18]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility and stability of the drug.[16][19]
Q4: Can modifying the chemical structure of this compound improve its stability?
A4: Yes, a prodrug approach is a highly effective strategy for improving the stability and delivery of drugs containing carboxylic acids.[1][11][20] This involves chemically modifying the carboxylic acid group to create an inactive derivative (the prodrug) that is converted back to the active parent drug in vivo, often by enzymatic action.[6][21]
-
Esterification: Converting the carboxylic acid to an ester is the most common prodrug strategy.[1][11] This masks the polar carboxylic acid group, increasing lipophilicity and enhancing membrane permeability.[6] The ester is then hydrolyzed by esterase enzymes in the body to release the active drug.[22]
-
Amide Formation: Creating an amide prodrug can also be considered, as amides are generally more resistant to hydrolysis than esters, which could prolong the drug's duration of action.[3]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vivo studies.
Issue 1: Compound precipitates out of solution upon injection into the animal.
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | The compound may be soluble in your formulation vehicle (e.g., DMSO), but crashes out when it comes into contact with the aqueous environment of the body. |
| 1. Decrease the concentration of the dosing solution. | |
| 2. Incorporate co-solvents such as PEG400 or Solutol HS 15 into the formulation to improve aqueous solubility. | |
| 3. Use a surfactant-based formulation to create a micellar solution that can maintain the drug's solubility upon dilution.[14] | |
| 4. Consider a suspension formulation if solubility cannot be achieved at the required dose. | |
| pH Shift | The pH of your formulation may be significantly different from physiological pH (~7.4), causing the drug to precipitate when buffered by the blood or interstitial fluid. |
| 1. Adjust the pH of your formulation to be closer to physiological pH, if the compound's stability allows. | |
| 2. Use a buffering agent in your formulation to resist pH changes upon injection.[23] |
Issue 2: Inconsistent results and high variability between animals in pharmacokinetic (PK) studies.
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution or Non-homogenous Formulation | If the drug is not fully dissolved or is unevenly suspended in the vehicle, different animals will receive different effective doses.[24] |
| 1. Ensure complete dissolution of the compound in the vehicle. Use sonication or gentle warming if necessary, but be mindful of potential degradation.[25] | |
| 2. For suspensions, ensure uniform particle size and use a suspending agent to prevent settling. Vortex the formulation immediately before dosing each animal. | |
| Batch-to-Batch Variability of the Compound | Impurities or differences in the physical form (e.g., crystal polymorphs) between different synthesis batches can affect solubility and absorption.[26] |
| 1. Verify the purity and identity of each batch of the compound before use. | |
| 2. Characterize the solid-state properties of the compound to check for polymorphism, which can impact dissolution rates. | |
| Degradation in the Dosing Solution | The compound may be unstable in the formulation vehicle over the duration of the experiment. |
| 1. Assess the stability of the compound in the dosing vehicle at the intended storage temperature and over the time course of the experiment.[26] | |
| 2. Prepare dosing solutions fresh before each experiment whenever possible to minimize degradation.[25] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general method to assess the stability of a compound in plasma.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Human or animal plasma (e.g., from a commercial source), thawed at 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Phosphate buffer (pH 7.4).
Procedure:
-
Pre-warm an aliquot of plasma to 37°C in a water bath.
-
Spike the test compound from the stock solution into the plasma to achieve a final concentration of, for example, 1 µM. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid protein precipitation.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-compound mixture.
-
Immediately add the aliquot to a tube containing a larger volume (e.g., 200 µL) of the cold quenching solution to stop the reaction and precipitate plasma proteins.[9]
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact compound using a validated LC-MS/MS method.[29]
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point to determine its half-life in plasma.
Data Presentation: Example Plasma Stability Data
| Time (minutes) | % Compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 15 | 85.2 ± 4.1 |
| 30 | 68.9 ± 3.5 |
| 60 | 45.1 ± 2.8 |
| 120 | 18.7 ± 2.2 |
Visualizations
Caption: A logical workflow for troubleshooting discrepancies between in vitro and in vivo results.
Caption: A diagram illustrating the ester prodrug approach to enhance drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 12. researchgate.net [researchgate.net]
- 13. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 20. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 21. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sites.rutgers.edu [sites.rutgers.edu]
- 23. ijpsr.com [ijpsr.com]
- 24. Difficulties experienced during preparation and administration of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 28. shimadzu.com [shimadzu.com]
- 29. asdlib.org [asdlib.org]
Technical Support Center: Quantification of 2-(5-Chloro-2-phenoxyphenyl)acetic acid in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating and running bioanalytical methods for the quantification of 2-(5-Chloro-2-phenoxyphenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory guidelines to follow for the bioanalytical method validation of this compound?
A1: It is crucial to adhere to the guidelines provided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] These guidelines outline the necessary validation parameters, including accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability, to ensure the reliability of the bioanalytical data.[2][3][4] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation is also a key document to follow for global regulatory submissions.[3][5]
Q2: Which analytical technique is most suitable for the quantification of this compound in biological matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique.[6] It offers high sensitivity and selectivity, which are essential for accurately measuring low concentrations of the analyte in complex biological samples like plasma, serum, or urine.[4][6]
Q3: How can I minimize matrix effects when analyzing this compound?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances, can be a significant issue.[6] To minimize them, you can:
-
Optimize Sample Preparation: Employ efficient extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components.[7]
-
Improve Chromatographic Separation: Modify the LC method to separate the analyte from matrix components that cause ion suppression or enhancement.[6]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[8]
Q4: What are the critical stability assessments for this compound in biological samples?
A4: Stability testing is vital to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[9][10] Key stability experiments include:
-
Freeze-Thaw Stability: Assesses the analyte's stability after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for the duration of sample handling and preparation.
-
Long-Term Storage Stability: Determines stability under frozen conditions for the expected storage duration.
-
Stock Solution Stability: Confirms the stability of the analyte in the solvent used for stock and working solutions.[10]
-
Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | This compound is an acidic compound. Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to keep it in its neutral form, which generally results in better peak shape on reversed-phase columns. |
| Column Overload | Inject a lower concentration of the analyte to see if the peak shape improves. If so, adjust the concentration of your calibration standards and quality control (QC) samples.[11] |
| Secondary Interactions with Column | Interactions between the analyte and active sites on the column can cause peak tailing. Try a different column chemistry (e.g., one with end-capping) or add a small amount of a competing agent to the mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may be contaminated or have reached the end of its lifespan and needs to be replaced.[11] |
Issue 2: High Variability in Internal Standard (IS) Response
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples, standards, and QCs.[8] Review the extraction procedure for any steps that could introduce variability. |
| Matrix Effects | Significant ion suppression or enhancement in some samples can lead to IS variability.[8] Evaluate matrix effects by comparing the IS response in extracted blank matrix samples to the response in a neat solution. If matrix effects are high, re-optimize the sample clean-up and/or chromatography. |
| IS Instability | Verify the stability of the internal standard in the stock solution and in the biological matrix under the same conditions as the analyte. |
| Pipetting Errors | Calibrate and verify the accuracy and precision of all pipettes used for sample and standard preparation. |
Issue 3: Inaccurate or Imprecise Results for Quality Control (QC) Samples
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Standard Curve | Prepare a fresh set of calibration standards and re-run the calibration curve. Ensure the curve is linear and covers the expected concentration range of the QCs. |
| Analyte Instability | If QC samples fail after a period of storage or after being left at room temperature, it is likely an indication of analyte instability.[12] Refer to the stability testing section (FAQ Q4) and re-evaluate the stability under the appropriate conditions. |
| Cross-Contamination or Carryover | Inject a blank sample after a high concentration standard or sample to check for carryover.[13] If carryover is observed, optimize the autosampler wash procedure. |
| Inconsistent Instrument Performance | Check the LC-MS/MS system's performance by running a system suitability test.[11] This can help identify issues with the pump, injector, or mass spectrometer.[12] |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent to create calibration standards and QC samples.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard in a similar manner.
-
Internal Standard Working Solution: Dilute the IS stock solution to the final concentration that will be used for spiking the samples (e.g., 100 ng/mL).
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
Pipette 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (or other suitable protein precipitating agent) to the tube.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex, and then centrifuge to pellet any insoluble material.
-
Inject the supernatant onto the LC-MS/MS system.
Quantitative Data Summary
The following tables provide example acceptance criteria for a typical bioanalytical method validation, based on FDA and EMA guidelines.[14]
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | e.g., 1 - 1000 ng/mL |
| Standard Deviation of Back-Calculated Concentrations | ≤ 15% for all standards (≤ 20% for LLOQ) |
Table 2: Accuracy and Precision
| Sample Type | Concentration Level | Accuracy (% Bias) | Precision (% CV) |
| Quality Control | Low (LQC) | Within ±15% | ≤ 15% |
| Quality Control | Medium (MQC) | Within ±15% | ≤ 15% |
| Quality Control | High (HQC) | Within ±15% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | LLOQ | Within ±20% | ≤ 20% |
Visualizations
Caption: A flowchart of the bioanalytical method validation process.
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. eijppr.com [eijppr.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rr-americas.woah.org [rr-americas.woah.org]
- 10. japsonline.com [japsonline.com]
- 11. zefsci.com [zefsci.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. scribd.com [scribd.com]
- 14. pharmacompass.com [pharmacompass.com]
Addressing matrix effects in LC-MS analysis of 2-(5-Chloro-2-phenoxyphenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 2-(5-Chloro-2-phenoxyphenyl)acetic acid (Loxoprofen).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis. For an acidic compound like this compound, ion suppression is a common challenge, particularly when analyzing complex biological matrices like plasma or urine.
Q2: How can I determine if my assay is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering components elute, identifying regions of ion suppression or enhancement.
-
Post-Extraction Spike: This method provides a quantitative assessment. It involves comparing the peak response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference in response indicates the presence of matrix effects. A matrix effect value of 100% indicates no effect, a value < 100% indicates ion suppression, and > 100% indicates ion enhancement.[1]
Q3: What are the most effective ways to minimize matrix effects for this compound?
A3: A multi-faceted approach is often the most effective:
-
Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other sources of matrix effects than protein precipitation (PPT).[4]
-
Chromatographic Separation: Modifying your LC method to separate this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, gradient, or switching to a different column chemistry.
-
Use of a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard, such as Loxoprofen-d4, is the gold standard for compensating for matrix effects.[2][5] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[2] If a SIL-IS is unavailable, a structural analog like Ketoprofen or Ibuprofen can be used, but it may not compensate for matrix effects as effectively.
Q4: Which sample preparation technique is best for analyzing this compound in plasma?
A4: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, but it is less effective at removing phospholipids, a major source of matrix effects. One study on a metabolite of Loxoprofen reported matrix effects between 89.00% and 106.80% in plasma and tissues after using methanol for protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can effectively remove phospholipids and salts. A study using ethyl acetate for LLE of Loxoprofen from human plasma reported that matrix effects were "practically absent".[6]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest extracts, leading to minimal matrix effects. While a specific SPE method for Loxoprofen was not found, methods for other NSAIDs using Oasis HLB cartridges have shown high recoveries (>76.7%).[7]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. | 1. Dilute the sample or inject a smaller volume. 2. Use a different column chemistry or add a mobile phase modifier. 3. For acidic drugs like Loxoprofen, a mobile phase pH 2-3 units below the pKa is recommended. |
| Significant Signal Suppression or Enhancement | 1. Co-elution of matrix components (e.g., phospholipids, salts). 2. Inefficient sample cleanup. | 1. Optimize chromatographic separation to resolve the analyte from interferences. 2. Switch to a more effective sample preparation technique (e.g., from PPT to LLE or SPE).[4] 3. Use a stable isotope-labeled internal standard (e.g., Loxoprofen-d4) to compensate for the effect.[2][5] |
| High Variability in Results Between Samples | 1. Inconsistent matrix effects across different samples. 2. Inconsistent sample preparation. | 1. Implement a more robust sample cleanup method like SPE. 2. Use a stable isotope-labeled internal standard to normalize for variability.[2] 3. Ensure precise and consistent execution of the sample preparation protocol. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation. 2. Analyte instability in the sample or final extract. | 1. For LLE, optimize the extraction solvent and pH. For acidic drugs, acidifying the sample will improve extraction into an organic solvent. 2. For SPE, ensure the correct sorbent and elution solvent are used. 3. Perform stability studies at each step of the sample handling and analysis process. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Matrix): Process a blank plasma sample through the entire sample preparation procedure. Spike the analyte into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte into the blank plasma at the same concentration as Set A before starting the sample preparation procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A ME value close to 100% indicates minimal matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
-
Protocol 2: Comparison of Sample Preparation Techniques
The following table summarizes typical protocols for PPT, LLE, and a suggested SPE method for this compound from plasma.
| Technique | Protocol | Reported/Expected Performance |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma, add 300 µL of cold acetonitrile or methanol. 2. Vortex for 1 minute. 3. Centrifuge at >10,000 x g for 10 minutes. 4. Transfer the supernatant, evaporate to dryness, and reconstitute in mobile phase. | Recovery: Moderate to high. Matrix Effect: Can be significant due to residual phospholipids. One study reported matrix effects for a Loxoprofen metabolite between 89-107%. |
| Liquid-Liquid Extraction (LLE) | 1. To 100 µL of plasma, add a suitable internal standard. 2. Acidify the sample with a small volume of acid (e.g., 1M HCl). 3. Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate). 4. Vortex for 2 minutes. 5. Centrifuge to separate the layers. 6. Transfer the organic layer, evaporate, and reconstitute. | Recovery: 69.7% reported for Loxoprofen.[6] Matrix Effect: Generally low. One study reported matrix effects were "practically absent".[6] |
| Solid-Phase Extraction (SPE) | 1. Condition: Condition an Oasis HLB µElution plate with methanol followed by water. 2. Load: Load the pre-treated plasma sample (e.g., diluted with phosphoric acid). 3. Wash: Wash with a weak organic solvent (e.g., 5% methanol in water) to remove interferences. 4. Elute: Elute this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile). 5. Dilute the eluate for injection. | Recovery: Expected to be high (>76% for other NSAIDs).[7] Matrix Effect: Expected to be minimal due to the high selectivity of the sorbent. |
Visualizations
Caption: Mechanism of Ion Suppression in ESI for Acidic Drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. solid phase extraction and application | PPTX [slideshare.net]
- 4. waters.com [waters.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Liquid chromatography-tandem mass spectrometry method of loxoprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Scale-Up of Substituted Phenoxyacetic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of substituted phenoxyacetic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing substituted phenoxyacetic acids?
The most common method for synthesizing substituted phenoxyacetic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a haloacetate (like chloroacetic acid) by a substituted phenoxide ion. The phenoxide is typically generated in situ by treating the corresponding phenol with a strong base.
Q2: What are the most common side reactions to be aware of during scale-up?
The primary competing side reaction is the base-catalyzed elimination (E2) of the alkylating agent, which is more prevalent with secondary and tertiary alkyl halides.[1] Another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[2] Additionally, under alkaline conditions, chloroacetic acid can undergo hydrolysis to form glycolic acid, reducing the overall yield.[3]
Q3: How can I minimize the formation of byproducts?
To minimize the E2 elimination reaction, it is advisable to use a primary alkyl halide.[1] Controlling the reaction temperature is also crucial, as lower temperatures generally favor the SN2 reaction over E2. The choice of solvent is important; polar aprotic solvents like DMF or DMSO are often preferred. To reduce C-alkylation, carefully controlling the reaction conditions and the choice of base can be beneficial.
Q4: What are the key challenges in purifying substituted phenoxyacetic acids on a larger scale?
The main purification challenges include removing unreacted starting materials, byproducts from side reactions, and residual solvents. Crystallization is the preferred method for purification at an industrial scale. However, achieving good crystal formation and high purity can be challenging. Issues such as the product "oiling out" or rapid crystallization leading to the inclusion of impurities are common.[4]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Phenol | - Ensure a sufficiently strong base (e.g., NaOH, KOH) is used in an adequate molar ratio to fully deprotonate the phenol.[2] - Check the quality and dryness of the base. |
| E2 Elimination as a Major Side Reaction | - If using a secondary or tertiary haloacetate, consider switching to a primary haloacetate.[1] - Lower the reaction temperature to favor the SN2 pathway. |
| Hydrolysis of Haloacetic Acid | - Control the addition of the base to avoid high local concentrations that can promote hydrolysis of the haloacetic acid.[3] - Consider a continuous process where reactants are mixed in a controlled manner.[3] |
| Steric Hindrance | - Significant steric bulk on either the phenoxide or the alkyl halide can impede the SN2 reaction.[1] - Evaluate alternative synthetic routes if steric hindrance is a major factor. |
Poor Product Purity After Crystallization
| Potential Cause | Troubleshooting Steps |
| Product "Oiling Out" | - This occurs when the product separates as a liquid instead of a solid. Try using a different solvent system or adjusting the solvent polarity. |
| Crystallization is Too Rapid | - Rapid crystallization can trap impurities within the crystal lattice.[4] - Slow down the cooling process or use a slightly larger volume of solvent to ensure gradual crystal growth.[4] |
| Inadequate Removal of Impurities | - If impurities have similar solubility to the product, a single crystallization may not be sufficient. Consider a second recrystallization or an alternative purification method like column chromatography for smaller scales. |
| Presence of C-Alkylated Byproduct | - This byproduct can be difficult to remove by crystallization alone. Optimize the reaction conditions to minimize its formation. If present, chromatographic separation may be necessary. |
Data Presentation
Comparison of Reaction Conditions and Yields for Phenoxyacetic Acid Derivatives
| Scale/Method | Reactants | Reaction Conditions | Yield | Purity | Reference |
| Industrial Scale | Phenol, Sodium Hydroxide, Chloroacetic Acid | Reflux for 2 hours, followed by acidification and extraction with dichloroethane. | 96% | Not specified | [5] |
| Industrial Scale | Methylphenol, Potassium Hydroxide, Chloroacetic Acid | Reflux for 2 hours, followed by acidification and crystallization. | 98% | >98% | [5] |
| Industrial Scale | Substituted Phenol, Trialkylhalosilane | Acetonitrile solvent, temperature at -20°C. | 81% | Not specified | [6] |
| Lab Scale | p-Cresol, Chloroacetic Acid, NaOH | Typical Williamson ether synthesis conditions. | High Yield (not quantified) | Not specified | [2] |
| Continuous Synthesis | Sodium Phenate, Sodium Chloroacetate | Reaction in a constant pressure funnel, followed by acidification. | Not specified | Not specified | [3] |
Experimental Protocols
General Protocol for the Synthesis of a Substituted Phenoxyacetic Acid
This protocol is a generalized procedure based on typical Williamson ether synthesis conditions.
-
Phenoxide Formation:
-
In a suitable reaction vessel, dissolve the substituted phenol in a polar aprotic solvent such as DMF or DMSO.
-
Add a strong base, such as sodium hydroxide or potassium hydroxide (typically 1.1-1.2 molar equivalents), portion-wise while monitoring the temperature.
-
Stir the mixture at room temperature or gentle heat until the phenol is completely converted to the phenoxide.
-
-
Williamson Ether Synthesis:
-
To the phenoxide solution, add the haloacetic acid (e.g., chloroacetic acid) or its sodium salt (typically 1.0-1.2 molar equivalents).
-
Heat the reaction mixture to a temperature appropriate for the specific substrates (e.g., 60-100°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Maintain the reaction at temperature until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a non-aqueous solvent was used, it may be removed under reduced pressure.
-
Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the crude phenoxyacetic acid.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Protocol for Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent or solvent system in which the phenoxyacetic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or aqueous alcohol mixtures are often suitable.
-
-
Dissolution:
-
Place the crude, dried product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
- 3. CN104829447A - Continuous synthetic method of phenoxy acetic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 6. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Oral Bioavailability of Phenoxyacetic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the oral bioavailability of phenoxyacetic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges limiting the oral bioavailability of phenoxyacetic acid derivatives?
A1: The primary challenges often stem from their physicochemical properties, which can classify them as Biopharmaceutics Classification System (BCS) Class II or IV compounds. Key issues include:
-
Poor Aqueous Solubility: Many phenoxyacetic acid derivatives are lipophilic and exhibit low solubility in gastrointestinal fluids, which is a critical prerequisite for absorption.[1] Poor solubility can lead to a slow dissolution rate, limiting the amount of drug available for absorption.[2][3]
-
First-Pass Metabolism: After oral administration, these compounds can be extensively metabolized in the gut wall and liver.[1] This "first-pass effect" significantly reduces the quantity of the active drug that reaches systemic circulation.
-
Low Permeability: While many derivatives have good predicted absorption, some may have inherently low permeability across the intestinal epithelium, further limiting their uptake.
Q2: My phenoxyacetic acid derivative shows poor solubility. What formulation strategies can I employ to improve its dissolution rate?
A2: For poorly soluble compounds, several "enabling" formulation strategies can be considered to enhance dissolution and, consequently, bioavailability.[2][4] The choice of strategy depends on the specific properties of your molecule.[5]
| Strategy | Mechanism of Action | Key Advantages | Common Challenges |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[6][7] | Simple, well-established techniques (micronization, nanonization).[6][7] | Can lead to poor flow properties, particle aggregation, and potential changes in the solid state.[5][6] |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix. This high-energy, amorphous form has higher apparent solubility and dissolves more rapidly than the crystalline form.[8][9] | Significant increases in dissolution rate and bioavailability have been demonstrated.[8] Can be prepared by methods like spray drying or hot-melt extrusion.[4] | The amorphous state is thermodynamically unstable and can recrystallize over time, affecting stability and performance.[8] |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier. Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine emulsions in the GI tract, presenting the drug in a solubilized state for absorption.[6] | Can enhance solubility and permeability, and may promote lymphatic uptake, bypassing first-pass metabolism.[6][10] | Potential for drug precipitation upon dilution in GI fluids; requires careful selection of lipids and surfactants. |
| Complexation | Cyclodextrins can encapsulate the lipophilic drug molecule within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior that has enhanced aqueous solubility.[5] | High efficiency in solubilizing specific molecules. | Stoichiometry of the complex can be limiting, and competition for the cyclodextrin cavity can occur with other molecules. |
| Prodrugs | The drug molecule is chemically modified to create a more soluble or permeable derivative (prodrug) that converts back to the active parent drug in vivo.[11] | Can overcome fundamental solubility and permeability limitations of the parent drug. | Requires careful design to ensure efficient conversion to the active form at the desired site. |
Q3: My compound has high predicted absorption but shows low oral bioavailability in vivo. What could be the issue?
A3: This discrepancy often points towards two main issues: extensive first-pass metabolism or in situ precipitation in the gastrointestinal tract.
-
Troubleshooting First-Pass Metabolism: If your compound is a substrate for metabolic enzymes (like Cytochrome P450s) in the liver or gut wall, a significant portion may be eliminated before reaching systemic circulation.
-
Consider Lipid-Based Formulations: Systems like SEDDS can promote absorption into the lymphatic system, which drains directly into the systemic circulation, thereby bypassing the liver and reducing the first-pass effect.[10]
-
Prodrug Approach: Design a prodrug that masks the metabolic site. The prodrug can be absorbed and then converted to the active compound systemically.
-
-
Troubleshooting Precipitation: The compound may dissolve initially in the stomach's acidic environment but then precipitate in the more neutral pH of the small intestine.
-
Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in a solid dispersion formulation. These polymers can help maintain a supersaturated state and prevent the drug from precipitating out of solution.
-
Q4: How can chemical modifications to the phenoxyacetic acid scaffold influence its pharmacokinetic properties?
A4: Strategic chemical derivatization can significantly alter the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the core scaffold. An in silico study on phenoxyacetic acid derivatives highlighted several trends:
-
Amidation: Amidation of the carboxylic acid group can decrease lipophilicity and percentage of plasma protein binding.[12]
-
Heterocyclic Substitution: Introducing different heterocyclic groups can modulate properties significantly. For instance, substituting with a morpholine group was predicted to increase hydrophilicity and percentage absorption while decreasing plasma protein binding.[12] Conversely, adding a thiazole group was shown to enhance plasma protein binding.[12]
-
Lipinski's Rule of Five: When designing derivatives, it is crucial to keep key physicochemical properties within ranges that favor good oral bioavailability, as guided by frameworks like Lipinski's Rule of Five.[13]
Predicted ADME Properties of Phenoxyacetic Acid and Its Derivatives
The following table summarizes in silico predicted properties for phenoxyacetic acid and a key derivative, illustrating the impact of chemical modification.
| Compound | Key Feature | Predicted Lipophilicity (logP) | Predicted % Absorption | Predicted % Plasma Protein Binding | Reference |
| Phenoxyacetic Acid | Unsubstituted Scaffold | 1.24 | 92.94 | 39.12 | [12] |
| Morpholine Substituted | Increased Hydrophilicity | 0.48 | 85.61 | 20.15 | [12] |
| Thiazole Substituted | Increased Protein Binding | - | - | 85.79 | [12] |
| Compound 7b * | Hydrazide Linker, Aromatic Arm | 2.21 | High | - | [14] |
*Compound 7b is a more complex derivative designed as a potential antiepileptic agent, noted for its high predicted human intestinal absorption (HIA) and lack of P-glycoprotein substrate activity.[14][15]
Experimental Protocols & Workflows
A systematic approach is crucial for evaluating strategies to enhance oral bioavailability. The workflow below outlines the key experimental stages.
Caption: A typical experimental workflow for enhancing oral bioavailability.
Protocol 1: Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal permeability of drug candidates.[16]
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding on Transwells: Seed cells onto polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².
-
Monolayer Formation: Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value >250 Ω·cm² generally indicates a well-formed, intact monolayer.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the monolayer on both the apical (AP) and basolateral (BL) sides with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound solution (dissolved in HBSS) to the AP (donor) chamber.
-
Add fresh HBSS to the BL (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
Collect samples from the BL chamber at predetermined time points (e.g., 30, 60, 90, 120 min) and replace the volume with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This experiment determines key pharmacokinetic parameters following oral administration.[17]
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats or C57BL/6 mice for at least one week before the study.
-
Fasting: Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Formulation & Dosing: Prepare the formulation of the phenoxyacetic acid derivative (e.g., suspended in 0.5% methylcellulose). Administer a single dose to each animal via oral gavage.
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Processing: Centrifuge the blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
F% (Oral Bioavailability): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 (requires data from an intravenous dose group).
-
Underlying Mechanisms & Pathways
Understanding the biological targets of phenoxyacetic acid derivatives can provide context for development. For example, some derivatives act as agonists for the Free Fatty Acid Receptor 1 (FFA1), a target for type 2 diabetes.[18][19]
Caption: Simplified FFA1 agonist signaling pathway in pancreatic β-cells.
References
- 1. benchchem.com [benchchem.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pharm-int.com [pharm-int.com]
- 5. researchgate.net [researchgate.net]
- 6. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 7. ijrar.org [ijrar.org]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. omicsonline.org [omicsonline.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. saudijournals.com [saudijournals.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05596B [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Loxoprofen and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen with other commonly used NSAIDs, including Diclofenac, Ibuprofen, and Celecoxib. This analysis is supported by experimental data on efficacy, safety, and mechanism of action to inform research and drug development.
Overview of Loxoprofen
Loxoprofen is a propionic acid-based NSAID that functions as a prodrug.[1] After oral administration, it is rapidly absorbed from the gastrointestinal tract and converted to its active metabolite, an alcohol form, which then exerts its anti-inflammatory and analgesic effects.[1] This conversion to an active metabolite is a key feature that differentiates it from many other NSAIDs.[2][3] The primary mechanism of action for Loxoprofen, like other NSAIDs, is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[2][4][5]
Mechanism of Action: The COX Pathway
NSAIDs exert their therapeutic effects by inhibiting the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation. It is the primary target for the anti-inflammatory effects of NSAIDs.
The non-selective inhibition of both COX-1 and COX-2 by traditional NSAIDs can lead to a reduction in inflammation and pain (COX-2 inhibition) but also to undesirable side effects, particularly gastrointestinal issues (COX-1 inhibition).[4]
References
Unraveling the Structure-Activity Relationship of 2-(5-Chloro-2-phenoxyphenyl)acetic Acid Analogs as Potent Anti-inflammatory Agents
A comprehensive analysis of 2-(5-Chloro-2-phenoxyphenyl)acetic acid analogs reveals key structural determinants for their anti-inflammatory activity, primarily mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This guide provides a comparative overview of the biological performance of these analogs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs).
The core structure of this compound has served as a scaffold for the development of potent anti-inflammatory agents. The strategic modification of this molecule has led to the identification of analogs with enhanced efficacy and selectivity for COX-2, an enzyme upregulated during inflammation. Inhibition of COX-2 is a well-established therapeutic strategy to alleviate pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][2]
Comparative Analysis of Biological Activity
The anti-inflammatory potential of this compound and its analogs is typically evaluated through in vitro enzyme inhibition assays and in vivo models of inflammation. The half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes provides a quantitative measure of potency and selectivity. A lower IC50 value indicates greater potency, while a higher COX-1/COX-2 IC50 ratio signifies higher selectivity for COX-2.
To illustrate the SAR principles, a hypothetical comparative table is presented below, based on general findings in the field of phenoxyacetic acid derivatives.[4][5][6]
| Compound | Substitution on Phenoxy Ring | R Group on Acetic Acid | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |
| Parent Compound | 5-Chloro | H | 15.2 | 0.5 | 30.4 | 55% |
| Analog A | 4-Fluoro | H | 12.8 | 0.3 | 42.7 | 65% |
| Analog B | 2,4-Dichloro | H | 10.5 | 0.15 | 70.0 | 75% |
| Analog C | 5-Chloro | Methyl | 18.5 | 0.8 | 23.1 | 45% |
| Analog D | 5-Bromo | H | 14.1 | 0.4 | 35.3 | 60% |
Note: The data in this table is illustrative and intended to demonstrate the principles of SAR for this class of compounds. Actual values would need to be obtained from specific experimental studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experiments used to characterize the anti-inflammatory profile of this compound analogs.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency and selectivity of the compounds in inhibiting the COX enzymes.
Principle: The assay measures the peroxidase activity of COX-1 and COX-2. The enzyme converts a substrate (e.g., arachidonic acid) to prostaglandin G2 (PGG2), and the subsequent peroxidase reaction is monitored colorimetrically or fluorometrically.
Procedure:
-
Enzyme and Compound Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.
-
Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Detection: The formation of the product is measured using a suitable detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for colorimetric assays) and a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.[4]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Procedure:
-
Animal Dosing: Male Wistar rats are fasted overnight and then orally administered the test compound, a reference drug (e.g., indomethacin), or the vehicle.
-
Induction of Inflammation: One hour after dosing, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[7]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound analogs involves the inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory cascade.
Caption: Inhibition of the COX-2 pathway by this compound analogs.
The experimental workflow for evaluating these compounds typically follows a hierarchical approach, starting from in vitro screening to in vivo efficacy studies.
Caption: A typical experimental workflow for the evaluation of novel anti-inflammatory agents.
References
- 1. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of 2-(5-Chloro-2-phenoxyphenyl)acetic Acid and its Analogs Compared to Known COX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of phenoxy acetic acid derivatives, a class of compounds that includes 2-(5-Chloro-2-phenoxyphenyl)acetic acid, against the well-established cyclooxygenase (COX) inhibitors Celecoxib, Rofecoxib, and Indomethacin. The data presented is intended to offer insights into the potential of this chemical class as selective COX-2 inhibitors.
Executive Summary
Data Presentation: In Vitro COX Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of various COX inhibitors against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value is indicative of greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Phenoxy Acetic Acid Derivatives | |||
| Derivative 5f (p-chloro substituted)[1] | 8.00 ± 0.15 | 0.06 ± 0.01 | 133.33 |
| Derivative 5d[1] | 8.92 ± 0.13 | 0.08 ± 0.01 | 111.5 |
| Derivative 7b[1] | 5.23 ± 0.18 | 0.06 ± 0.01 | 87.17 |
| Known COX Inhibitors | |||
| Celecoxib[1] | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |
| Rofecoxib | >150 | 0.196 | >765 |
| Indomethacin | 0.05 | 1.5 | 0.03 |
Note: IC50 values can vary depending on the specific assay conditions. The data for phenoxy acetic acid derivatives and Celecoxib are from a 2024 study for direct comparison.[1] Data for Rofecoxib and Indomethacin are from representative literature.
The data indicates that certain phenoxy acetic acid derivatives, particularly those with a para-chloro substitution on the phenyl ring, exhibit potent inhibition of the COX-2 isozyme with IC50 values comparable to the highly selective inhibitor Celecoxib.[1] Furthermore, these derivatives demonstrate a high degree of selectivity for COX-2 over COX-1.
Experimental Protocols
The following is a generalized protocol for a typical in vitro COX inhibition assay, based on methodologies described in the scientific literature.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the assay buffer.
-
Compound Preparation: Test compounds and reference inhibitors are prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The diluted enzymes are pre-incubated with the test compounds or reference inhibitors for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of an acid.
-
Prostaglandin Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (enzyme and substrate without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
COX Signaling Pathway and Inhibitor Action
The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the mechanism of action of COX inhibitors.
Caption: The COX signaling pathway and the inhibitory action of NSAIDs.
Experimental Workflow for In Vitro COX Inhibition Assay
The diagram below outlines the key steps involved in a typical in vitro COX inhibition assay.
Caption: Workflow of an in vitro COX inhibition assay.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(5-Chloro-2-phenoxyphenyl)acetic acid
In the realm of pharmaceutical analysis, the rigorous validation and cross-validation of analytical methods are paramount to ensure data integrity, reliability, and comparability across different studies and laboratories.[1][2][3] This is particularly critical for active pharmaceutical ingredients (APIs) such as 2-(5-Chloro-2-phenoxyphenyl)acetic acid, a non-steroidal anti-inflammatory drug (NSAID) related to fenclofenac. Accurate quantification of this compound in various matrices is essential for pharmacokinetic, bioequivalence, and quality control studies.
This guide provides a comparative overview of three common analytical methods applicable to the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Due to the limited availability of specific data for this compound, this guide leverages information on the analysis of structurally similar and widely studied NSAIDs, such as diclofenac and aceclofenac, to provide relevant experimental protocols and performance data.
Cross-Validation Workflow
Cross-validation is the process of demonstrating that two or more analytical methods or the same method in different laboratories can produce comparable data.[1][4] This is crucial when data from different sources need to be combined or compared in a regulatory submission.[5] The following diagram outlines a general workflow for the cross-validation of analytical methods.
Caption: General workflow for the cross-validation of analytical methods.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the nature of the sample, the required sensitivity and selectivity, and the available instrumentation. Below is a comparison of HPLC, GC-MS, and UV-Visible Spectrophotometry for the analysis of NSAIDs like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the quantification of pharmaceuticals due to its high resolution, sensitivity, and specificity.[2]
Experimental Protocol (General for a related compound, Aceclofenac):
-
Instrumentation: A reverse-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of a buffer (e.g., 50 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 35:65 v/v).[6]
-
Flow Rate: Typically 1.0 to 1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 272-276 nm.
-
Sample Preparation:
-
Bulk Drug/Formulation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.[7]
-
Biological Matrix (e.g., Plasma): Perform a protein precipitation or liquid-liquid extraction. For instance, in a solid-phase extraction, 100 µL of rat plasma can be mixed with 100 µL of ammonium formate buffer, vortexed, and centrifuged before loading onto the SPE cartridge.[8]
-
-
Quantification: Based on the peak area of the analyte compared to a standard calibration curve.[9]
Data Presentation: Performance Characteristics of HPLC Methods for Related NSAIDs
| Parameter | Aceclofenac | Diclofenac (in plasma) |
| Linearity Range | 19.8–148.5 µg/mL[9] | 6–414 ng/mL[10] |
| Correlation Coefficient (r²) | 0.999[9] | > 0.991[10] |
| Limit of Detection (LOD) | 0.0692 µg/mL[9] | Not specified |
| Limit of Quantification (LOQ) | 0.2076 µg/mL[9] | 6 ng/mL[10] |
| Recovery | 97.91% to 100.39%[9] | 89%–95%[10] |
| Precision (%RSD) | Intraday: 1.13, Interday: 1.60[9] | Intraday: 1.03%–9.79%, Interday: 1.87%–10.79%[10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it suitable for the analysis of drugs in biological matrices.[11] However, for non-volatile or thermally labile compounds like many NSAIDs, derivatization is often required prior to analysis.[12]
Experimental Protocol (General for related NSAIDs):
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer. A capillary column such as a DB-1 (30 m x 0.32 mm i.d.) is often used.[12]
-
Carrier Gas: Nitrogen or Helium at a flow rate of approximately 2.5 mL/min.[12]
-
Oven Temperature Program: An initial temperature of 150°C held for 3 minutes, followed by a ramp of 20°C/min to 280°C, and a final hold for 5 minutes.[12]
-
Sample Preparation and Derivatization:
-
Detection: The mass spectrometer is operated in either scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity.[10]
Data Presentation: Performance Characteristics of GC-MS Methods for Related NSAIDs
| Parameter | Mefenamic Acid (related NSAID) | Ibuprofen (related NSAID) |
| Linearity Range | 2-10 µg/mL[12] | Not specified |
| Limit of Detection (LOD) | 0.4 µg/mL[12] | Not specified |
| Limit of Quantification (LOQ) | 1.2 µg/mL[12] | Not specified |
| Recovery (from spiked samples) | 96-98%[12] | Not specified |
| Precision (%RSD) | < 3.9%[12] | Not specified |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective method compared to chromatographic techniques. However, it is generally less specific and may be prone to interference from other components in the sample matrix.[13][14]
Experimental Protocol (General for a related compound, Diclofenac Sodium):
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which the drug is soluble and stable, such as water or methanol.[15]
-
Wavelength of Maximum Absorbance (λmax): The UV spectrum of the drug solution is recorded to determine the λmax, which is typically around 276 nm for diclofenac sodium in water.[15][16]
-
Sample Preparation:
-
A standard stock solution is prepared by accurately weighing the standard compound and dissolving it in the chosen solvent to a known concentration.[17]
-
For tablet formulations, a number of tablets are weighed, powdered, and an amount equivalent to a single dose is dissolved in the solvent, followed by filtration.[13]
-
-
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the sample solution is then determined from this curve.[2]
Data Presentation: Performance Characteristics of UV-Visible Spectrophotometric Methods for Related NSAIDs
| Parameter | Diclofenac Sodium | Aceclofenac |
| Linearity Range | Varies (e.g., one to three orders of magnitude)[16] | 1-200 µg/ml (Method A), 1-100 µg/ml (Method B)[13] |
| Correlation Coefficient (r²) | Close to unity[16] | Not specified |
| Limit of Detection (LOD) | 20 ng/mL (photo-induced method)[16] | Not specified |
| Limit of Quantification (LOQ) | 68 ng/mL (photo-induced method)[16] | Not specified |
| Recovery | 94.68% to 99.09%[16] | Not specified |
| Precision (%RSD) | 0.28% (photo-induced method)[16] | < 2%[13] |
Summary of Logical Relationships in Method Comparison
The choice of an analytical method involves a trade-off between various factors. The following diagram illustrates the logical relationships between the method characteristics.
Caption: Logical relationships between analytical methods and their key attributes.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. media.neliti.com [media.neliti.com]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple spectrophotometric methods for estimation of aceclofenac from bulk and formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. fisicoquimicausac2017.wordpress.com [fisicoquimicausac2017.wordpress.com]
- 16. mjcce.org.mk [mjcce.org.mk]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Head-to-Head Comparison of 2-(5-Chloro-2-phenoxyphenyl)acetic acid and Fenclofenac
An Objective Guide for Researchers
This guide provides a detailed comparison of two structurally related non-steroidal anti-inflammatory drug (NSAID) candidates: 2-(5-Chloro-2-phenoxyphenyl)acetic acid and fenclofenac. As publicly available biological data for this compound is limited, this comparison focuses on physicochemical properties, the known profile of fenclofenac, and a structure-activity relationship (SAR) analysis to hypothesize potential differences in efficacy and safety. This document is intended to guide researchers in designing experiments for a direct evaluation of these compounds.
Introduction and Overview
Both this compound and fenclofenac belong to the phenoxyacetic acid class of compounds, a scaffold known for its anti-inflammatory properties. The primary mechanism of action for this class is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2] Fenclofenac is a well-documented NSAID that was previously used for rheumatism but was later withdrawn due to side effects.[3] In contrast, this compound is a research compound with no significant published biological activity data, making a direct experimental comparison challenging.[4] This guide will leverage data on fenclofenac and related compounds to provide a foundational comparison.
Physicochemical and Structural Properties
A direct comparison of the fundamental properties of both molecules reveals their structural similarities and key differences, which lie in the halogenation pattern of the phenoxy ring.
| Property | This compound | Fenclofenac (2-(2,4-Dichlorophenoxy)phenyl)acetic acid) | Data Source(s) |
| Molecular Formula | C₁₄H₁₁ClO₃ | C₁₄H₁₀Cl₂O₃ | [2][4] |
| Molecular Weight | 262.69 g/mol | 297.13 g/mol | [1][4] |
| Appearance | White Powder (Assumed) | White to off-white crystalline powder | [1] |
| Water Solubility | Not Reported | Sparingly soluble (8.439 mg/L at 25°C) | [1][5] |
| CAS Number | 70958-20-2 | 34645-84-6 | [2][4] |
| Chemical Structure | ![]() | ![]() | N/A |
Note: As images cannot be embedded, please refer to the CAS numbers for structural representations.
Pharmacodynamic Profile: COX Inhibition
The therapeutic effects of NSAIDs are derived from their ability to inhibit COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is induced during inflammation.[6] Selective inhibition of COX-2 is often a goal in drug development to reduce gastrointestinal side effects.
Fenclofenac: Fenclofenac is a known inhibitor of cyclooxygenase.[1][2] While specific IC₅₀ values for fenclofenac are not readily available in recent literature, studies on its parent series of substituted (2-phenoxyphenyl)acetic acids showed that halogen substitution on the phenoxy ring significantly enhanced anti-inflammatory activity.[7] Fenclofenac, with its dichlorinated ring, was identified as having the most favorable combination of potency and low toxicity in its series.[7] For context, the structurally similar NSAID diclofenac exhibits potent, relatively non-selective inhibition of both COX isoforms, with a slight preference for COX-2.
Hypothetical Comparison and Structure-Activity Relationship (SAR) Analysis:
The key structural difference is the substitution on the phenoxy ring: a single chlorine at the 5-position for this compound versus two chlorines at the 2- and 4-positions for fenclofenac.
-
Potency: Studies have shown that halogenation of the phenoxy ring enhances anti-inflammatory activity.[7] Fenclofenac's two chlorine atoms may contribute to greater potency compared to the single chlorine in this compound through increased lipophilicity and electronic effects that favor binding to the COX active site.
-
COX-2 Selectivity: The substitution pattern can influence selectivity. The presence of a substituent at the 2-position of the phenoxy ring in fenclofenac may force a non-planar conformation between the two aromatic rings. This "twist" is a common feature in diaryl compounds that can influence binding orientation within the larger, more flexible active site of COX-2 compared to the narrower channel of COX-1. It is plausible that fenclofenac may exhibit different COX selectivity compared to its mono-substituted counterpart, though this requires experimental validation.
dot
Caption: Mechanism of action for NSAIDs targeting the COX pathway.
Experimental Protocols for Direct Comparison
To generate the necessary data for a direct head-to-head comparison, the following standardized assays are recommended.
Experiment 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against purified human or ovine COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use commercially available purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of this compound and fenclofenac in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Reaction: The assay measures the peroxidase activity of COX. In a 96-well plate, combine the reaction buffer (e.g., Tris-HCl), heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Incubation: Add the diluted test compounds or a known inhibitor (e.g., diclofenac, celecoxib) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Data Measurement: Measure the absorbance of the oxidized probe kinetically using a microplate reader at the appropriate wavelength (e.g., 590-620 nm).
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve. The COX-2 selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
dot
Caption: Experimental workflow for an in vitro COX inhibition assay.
Experiment 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory efficacy of the compounds in a rodent model of acute inflammation.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize animals for at least one week.
-
Compound Administration: Administer the test compounds (e.g., at doses of 10, 30, and 100 mg/kg) and a vehicle control (e.g., 0.5% carboxymethylcellulose) orally (p.o.) to different groups of rats. Include a positive control group treated with a known NSAID like indomethacin or diclofenac.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.
Conclusion and Future Directions
While fenclofenac has a documented history as a potent anti-inflammatory agent, significant data gaps exist for this compound. Based on structure-activity relationships within the phenoxyacetic acid class, it is plausible that both compounds exhibit COX-inhibitory activity. However, the dichlorination of fenclofenac suggests it may have higher potency. The differing substitution patterns could also lead to distinct COX-1/COX-2 selectivity profiles and metabolic fates, which are critical determinants of a drug's therapeutic index.
The experimental protocols outlined in this guide provide a clear path for the direct, empirical comparison of these two compounds. Such studies are essential to validate the hypotheses drawn from SAR analysis and to fully characterize the potential of this compound as a novel anti-inflammatory agent.
dot
Caption: Logical workflow for preclinical comparison of NSAID candidates.
References
- 1. CAS 34645-84-6: Fenclofenac | CymitQuimica [cymitquimica.com]
- 2. Fenclofenac | C14H10Cl2O3 | CID 65394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenclofenac - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy and safety comparison of novel phenoxyacetic acids
An Objective Comparison of the Efficacy and Safety of Novel Phenoxyacetic Acid Derivatives
Phenoxyacetic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, leading to the development of novel therapeutic agents with a wide range of pharmacological activities.[1][2][3] These compounds have been investigated for their potential as anti-inflammatory, anticancer, antidiabetic, and antiepileptic agents.[4][5][6][7] This guide provides a comparative analysis of the efficacy and safety of several novel phenoxyacetic acid derivatives based on recent preclinical and in vitro studies.
Anti-inflammatory Activity: Targeting COX-2
A significant area of research for phenoxyacetic acid derivatives has been the development of selective cyclooxygenase-2 (COX-2) inhibitors for the management of inflammation with potentially reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[4][8]
Efficacy Data
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6a | COX-2 | 0.03 | 365.4 | [4] |
| 6c | COX-2 | 0.03 | 196.9 | [4] |
| 5d | COX-2 | 0.06 - 0.09 | Not Reported | [8] |
| 5f | COX-2 | 0.06 - 0.09 | Not Reported | [8] |
| 7b | COX-2 | 0.06 - 0.09 | Not Reported | [8] |
| 10c | COX-2 | 0.06 - 0.09 | Not Reported | [8] |
| Celecoxib | COX-2 | 0.06 | Not Reported in this study | [8] |
| Mefenamic acid | COX-1/COX-2 | 29.9 (COX-1) | Not Applicable | [8] |
Safety and In Vivo Efficacy
Compounds 6a and 6c demonstrated efficacy in reducing formalin-induced edema in rats and exhibited favorable safety profiles upon histological examination of vital organs.[4] Similarly, compounds 5f and 7b showed significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats, comparable to celecoxib, without inducing stomach ulcers.[8][9] Specifically, compound 7b demonstrated a 63.35% inhibition of paw thickness, outperforming celecoxib.[9] Safety assessments for these compounds included evaluation of renal and liver function markers (creatinine, AST, ALT), which further supported their promising safety profiles.[4][8]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay: The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using an enzyme immunoassay kit. The enzymes were incubated with arachidonic acid as the substrate in the presence of various concentrations of the test compounds. The production of prostaglandin E2 (PGE2) was measured to determine the inhibitory activity. The IC50 values were calculated from the concentration-response curves.[8]
Carrageenan-Induced Paw Edema in Rats: Acute in vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats. Animals were administered the test compounds or a reference drug orally. One hour later, a sub-plantar injection of carrageenan was given to the right hind paw. The paw volume was measured at different time intervals, and the percentage of inhibition of edema was calculated.[8][9]
Ulcerogenic Effect: To assess gastric side effects, rats were administered high doses of the test compounds for several days. The animals were then sacrificed, and their stomachs were examined for any signs of ulceration or hemorrhage.[8]
Caption: COX-2 Inhibition by Novel Phenoxyacetic Acids.
Anticancer Activity
Several novel phenoxyacetic acid derivatives have demonstrated significant cytotoxic and anti-proliferative activity against various cancer cell lines.
Efficacy Data
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| Compound 13 | Multiple Cancer Cells | ~13 (average) | Not Specified | Not Specified | [1] |
| Compound I | HepG2 | 1.43 | 5-Fluorouracil | 5.32 | [6] |
| Compound I | MCF-7 | 7.43 | 5-Fluorouracil | Not specified for MCF-7 | [6] |
| Compound II | HepG2 | 6.52 | 5-Fluorouracil | 5.32 | [6] |
| Compound 75 | HCT-116 | Potent Activity | Not Specified | Not Specified | [1] |
| Compound 76 | SF539 | Potent Activity | Not Specified | Not Specified | [1] |
Mechanism of Action and Safety
Compound 13 , with methyl and fluoro substitutes, was found to repress HIF-1α through p53/MDM-2 mediated degradation.[1] Compound I exhibited a selective cytotoxic effect on cancer cells (HepG2 and MCF-7) compared to normal cells and induced apoptosis.[6] It also caused cell cycle arrest at the G1/S phase in HepG2 cells.[6]
Experimental Protocols
MTT Assay for Cytotoxicity: The cytotoxic effect of the compounds on cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. The formazan crystals formed by viable cells were dissolved, and the absorbance was measured to determine cell viability. The IC50 value, the concentration that inhibits 50% of cell growth, was then calculated.[6]
Cell Cycle Analysis: Cancer cells were treated with the test compound for 24 hours. The cells were then harvested, fixed, and stained with propidium iodide (PI). The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]
Caption: In Vitro Anticancer Evaluation Workflow.
Antidiabetic Activity: FFA1 Agonism
Novel phenoxyacetic acid derivatives have been identified as potent free fatty acid receptor 1 (FFA1) agonists, a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion.[5][10][11]
Efficacy Data
| Compound | Target | EC50 (nM) | In Vivo Effect | Reference |
| 16 | FFA1 | 43.6 | Improved hyperglycemia in mice | [5][10] |
| 18b | FFA1 | 62.3 | Improved oral glucose tolerance in mice | [10][11] |
Safety and In Vivo Efficacy
Compound 16 demonstrated a significant potential for improving hyperglycemia in both normal and type 2 diabetic mice without the risk of hypoglycemia, even at high doses.[5][10] Compound 18b also significantly improved oral glucose tolerance in mice and dose-dependently reduced glucose levels in diabetic mice without causing hypoglycemia.[10][11]
Experimental Protocols
In Vitro FFA1 Agonist Activity Assay: The agonist activity of the compounds on the FFA1 receptor was evaluated using a cell-based assay, often involving CHO cells stably expressing the human FFA1 receptor. The activation of the receptor by the compounds leads to an increase in intracellular calcium, which is measured using a fluorescent calcium indicator. The EC50 values were determined from the dose-response curves.[5]
Oral Glucose Tolerance Test (OGTT) in Mice: To evaluate the in vivo efficacy, mice were fasted overnight and then administered the test compound or vehicle orally. After a set period, a glucose solution was administered orally. Blood glucose levels were measured at various time points to determine the effect of the compound on glucose tolerance.[10][11]
Caption: FFA1 Agonism by Phenoxyacetic Acids.
Antiepileptic Activity
Recent studies have explored phenoxyacetic acid derivatives as multifunctional agents for epilepsy, targeting both seizures and underlying neuroinflammation.[7][12]
Efficacy and Safety
Compound 7b emerged as a particularly promising candidate from a series of derivatives. In the pentylenetetrazol (PTZ)-induced seizure model, it provided 100% seizure protection and zero mortality, outperforming the reference drug valproic acid.[7][12] In the more complex pilocarpine-induced temporal lobe epilepsy model, compound 7b significantly delayed seizure onset, reduced seizure severity, and ensured 100% survival.[7]
Mechanistic studies revealed that compound 7b 's efficacy is likely due to its dual action:
-
Anti-inflammatory effects: It significantly suppressed the neuroinflammatory cytokines TNF-α and IL-6.[7][12]
-
Neuroprotective effects: It reduced oxidative stress markers, attenuated excitotoxic glutamate accumulation, and downregulated glial activation markers.[7][12]
Importantly, safety evaluations confirmed that even at high doses, compound 7b did not induce hepatic, renal, or cardiac toxicity.[7][12]
Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Model: This is a standard screening model for anticonvulsant drugs. Animals are administered the test compound, and after a certain period, a convulsive dose of PTZ is injected. The animals are then observed for the onset and severity of seizures.[12]
Pilocarpine-Induced Temporal Lobe Epilepsy Model: This model mimics human temporal lobe epilepsy. Pilocarpine is administered to induce status epilepticus. The test compound's ability to delay seizure onset, reduce seizure severity, and improve survival is evaluated.[7]
Measurement of Neuroinflammatory and Oxidative Stress Markers: Following the seizure models, brain tissue (e.g., hippocampus) is collected to measure the levels of inflammatory cytokines (TNF-α, IL-6), oxidative stress markers (malondialdehyde, nitric oxide), and glial activation markers (GFAP, Iba-1) using techniques like ELISA and biochemical assays.[7][12]
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05596B [pubs.rsc.org]
In Vivo Therapeutic Potential of 2-(5-Chloro-2-phenoxyphenyl)acetic acid: A Comparative Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 2-(5-Chloro-2-phenoxyphenyl)acetic acid. Due to the limited publicly available in vivo data for this specific compound, this guide leverages data from the structurally similar and clinically evaluated compound, fenclofenac ([2-(2,4-Dichlorophenoxy)phenyl]acetic acid), along with well-established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and the COX-2 selective inhibitor, celecoxib. This comparative approach allows for an informed estimation of the anti-inflammatory potential of this compound.
The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Comparative In Vivo Anti-Inflammatory Activity
The following tables summarize the anti-inflammatory efficacy of fenclofenac and comparator compounds in two standard preclinical models of inflammation: Carrageenan-Induced Paw Edema (an acute inflammation model) and Adjuvant-Induced Arthritis (a chronic inflammation model).
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route of Administration | Paw Volume Reduction (%) | Reference Compound |
| Fenclofenac | Not Specified | Oral | Lower potency than diclofenac, indomethacin; comparable to aspirin | Diclofenac, Aspirin |
| Diclofenac | 10 | Oral | Significant inhibition | Control |
| Celecoxib | 50 | Not Specified | Significant reduction in paw swelling | Control |
Table 2: Efficacy in Adjuvant-Induced Arthritis in Rats
| Compound | Dose (mg/kg) | Route of Administration | Effect on Paw Swelling | Reference Compound |
| Fenclofenac | Not Specified | Oral | Equipotent to phenylbutazone; more potent than aspirin | Phenylbutazone, Aspirin |
| Diclofenac | 10 | Oral | Significant inhibition of paw inflammation | Vehicle |
| Celecoxib | Not Specified | Oral | Reduces inflammatory markers | Control |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are standard in the field of anti-inflammatory drug discovery.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.[2][3]
-
Animals: Male Sprague-Dawley or Wistar rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Groups: Animals are divided into a control group, a reference standard group (e.g., diclofenac 10 mg/kg), and test compound groups at various doses.
-
Dosing: The test compound, reference drug, or vehicle (e.g., saline) is administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[4]
-
Measurement of Paw Volume: Paw volume is measured immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after injection using a plethysmometer.[4]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.[5][6]
-
Animals: Lewis rats are a commonly used susceptible strain.
-
Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.[5][7][8]
-
Treatment Protocol:
-
Assessment of Arthritis:
-
Paw Swelling: Ankle joint width or paw volume is measured periodically using calipers or a plethysmometer.[5][6]
-
Arthritis Score: Joints are visually scored for erythema and swelling.
-
Histopathology: At the end of the study, joints can be collected for histological examination of inflammation, pannus formation, and bone resorption.[6]
-
-
Data Analysis: The effects of the test compound are compared to the vehicle-treated control group.
Visualizations
Inflammatory Signaling Pathway
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Caption: Simplified COX signaling pathway in inflammation.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vivo anti-inflammatory potential of a test compound.
Caption: General workflow for in vivo anti-inflammatory studies.
References
- 1. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant-Induced Arthritis Model [chondrex.com]
- 6. inotiv.com [inotiv.com]
- 7. chondrex.com [chondrex.com]
- 8. researchgate.net [researchgate.net]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-(5-Chloro-2-phenoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes to 2-(5-Chloro-2-phenoxyphenyl)acetic acid, a valuable building block in pharmaceutical research and development. The synthetic efficiency of each route is evaluated based on key metrics such as overall yield, reaction complexity, and the nature of the starting materials. Detailed experimental protocols are provided to allow for replication and further optimization.
Executive Summary
Two primary synthetic strategies for the preparation of this compound are presented and compared:
-
Route 1: Williamson Ether Synthesis. This classical approach involves the direct formation of the ether linkage by reacting 5-chloro-2-phenylphenol with an acetic acid derivative. This method is straightforward but relies on the commercial availability of the substituted biphenyl precursor.
-
Route 2: Suzuki-Miyaura Coupling followed by Williamson Ether Synthesis. This modern approach constructs the biaryl backbone via a palladium-catalyzed cross-coupling reaction, followed by the installation of the acetic acid moiety. This route offers greater flexibility in terms of starting material selection.
The following sections provide a detailed breakdown of each route, including quantitative data, experimental procedures, and a logical workflow for the benchmarking process.
Data Presentation: Comparison of Synthetic Routes
| Metric | Route 1: Williamson Ether Synthesis | Route 2: Suzuki-Miyaura Coupling & Williamson Ether Synthesis |
| Starting Materials | 5-chloro-2-phenylphenol, Chloroacetic acid | 5-Chloro-2-hydroxyphenylboronic acid, Phenyl halide |
| Key Reactions | Williamson Ether Synthesis | Suzuki-Miyaura Coupling, Williamson Ether Synthesis |
| Reaction Steps | 1 | 2 |
| Catalyst | None (Base-mediated) | Palladium catalyst (e.g., Pd(PPh₃)₄) |
| Overall Yield | High (typically >80%) | Moderate to High (dependent on coupling efficiency) |
| Reaction Time | 2-4 hours | 12-24 hours (for the coupling step) |
| Reagent Cost | Potentially higher due to the cost of 5-chloro-2-phenylphenol | Potentially lower due to readily available starting materials |
| Process Simplicity | Simpler, one-pot reaction | More complex, multi-step synthesis with catalyst removal |
Experimental Protocols
Route 1: Williamson Ether Synthesis
This route is predicated on the availability of 5-chloro-2-phenylphenol.
Step 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloro-2-phenylphenol (1.0 eq) in a suitable solvent such as acetone or ethanol.
-
Base Addition: Add a slight excess of a base, such as potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq), to the solution to deprotonate the phenol.
-
Alkylation: Add chloroacetic acid (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts. The filtrate is then acidified with a dilute mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Route 2: Suzuki-Miyaura Coupling followed by Williamson Ether Synthesis
This route begins with the synthesis of the key intermediate, 5-chloro-2-phenylphenol.
Step 1: Synthesis of 5-chloro-2-phenylphenol via Suzuki-Miyaura Coupling
-
Reaction Setup: To a degassed mixture of a suitable solvent (e.g., toluene, dioxane, or aqueous ethanol) in a Schlenk flask, add 5-chloro-2-hydroxyphenylboronic acid (1.0 eq), a phenyl halide (e.g., bromobenzene or iodobenzene, 1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Base Addition: Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture and partition between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 5-chloro-2-phenylphenol is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
Follow the procedure outlined in Route 1, Step 1 , using the 5-chloro-2-phenylphenol synthesized in the previous step as the starting material.
Mandatory Visualization
Caption: Workflow for benchmarking synthetic routes to this compound.
A Comparative Toxicological Profile of Chlorinated Phenoxyacetic Acid Derivatives: 2,4-D, 2,4,5-T, and MCPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of three widely used chlorinated phenoxyacetic acid herbicides: 2,4-Dichlorophenoxyacetic acid (2,4-D), 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), and 4-chloro-2-methylphenoxyacetic acid (MCPA). The information presented herein is a synthesis of publicly available experimental data, intended to assist in risk assessment and the development of new chemical entities.
Executive Summary
Chlorinated phenoxyacetic acid derivatives have been in extensive use for decades, primarily as selective herbicides for the control of broadleaf weeds. Their widespread application has prompted numerous toxicological studies to assess their potential impact on non-target organisms, including mammals. This guide summarizes key toxicological endpoints, including acute toxicity, chronic toxicity, cytotoxicity, and genotoxicity, to facilitate a comparative understanding of these compounds. While all three compounds exhibit some level of toxicity, their profiles differ in terms of potency and mechanisms of action. 2,4-D is often associated with oxidative stress, 2,4,5-T with effects mediated by the aryl hydrocarbon receptor (AhR), and MCPA with auxin-like activity.
Quantitative Toxicological Data
The following tables summarize key quantitative data from various toxicological studies. It is important to note that values can vary depending on the specific salt or ester form of the parent acid, the vehicle used, and the animal strain.
Table 1: Acute Toxicity - Median Lethal Dose (LD₅₀)
| Compound | Species | Route | LD₅₀ (mg/kg) | Reference(s) |
| 2,4-D | Rat | Oral | 375 - 700 | [1] |
| Mouse | Oral | 370 | [1] | |
| Rabbit | Dermal | >2000 | [2] | |
| Dog | Oral | 100 | [3] | |
| 2,4,5-T | Rat | Oral | ~500 | [4] |
| Mouse | Oral | ~389 | [4] | |
| Rabbit | Dermal | >2000 | [5] | |
| Dog | Oral | ~100 | [4] | |
| MCPA | Rat | Oral | 700 - 1160 | [6] |
| Mouse | Oral | 550 | [6] | |
| Rabbit | Dermal | >4000 | [7] | |
| Dog | Oral | ~800 | [6] |
Table 2: Chronic Toxicity - No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)
| Compound | Species | Study Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference(s) |
| 2,4-D | Rat | 2 years | 5 | 15 | Kidney toxicity | [2] |
| Dog | 1 year | 1 | 7.5 | Liver and kidney toxicity | [2] | |
| 2,4,5-T | Rat | 2 years | 3 | 10 | Decreased body weight, liver pathology | [4] |
| MCPA | Rat | 2 years | 5.6 | 16.9 | Increased kidney weight | [6] |
| Mouse | 18 months | ~12 | ~62.5 | Altered organ weights | [6] |
Table 3: In Vitro Cytotoxicity - Half Maximal Inhibitory Concentration (IC₅₀)
| Compound | Cell Line | Exposure Time | IC₅₀ (µM) | Reference(s) |
| 2,4-D | HepG2 | 24h | ~5000 | [8] |
| 2,4,5-T | Not specified | Not specified | Data not readily available | |
| MCPA | HepG2 | 24h | >1000 | [9][10] |
Note: Directly comparable IC₅₀ values for all three compounds on the same cell line under identical experimental conditions are limited in the public domain. The provided values are indicative and sourced from different studies.
Mechanisms of Toxicity and Signaling Pathways
The toxicological effects of these chlorinated phenoxyacetic acid derivatives are mediated through distinct signaling pathways.
2,4-D: Induction of Oxidative Stress
2,4-D is known to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This process is believed to involve the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
References
- 1. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. MCPA - Wikipedia [en.wikipedia.org]
- 7. Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(5-Chloro-2-phenoxyphenyl)acetic acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(5-Chloro-2-phenoxyphenyl)acetic acid (CAS Number: 70958-20-2), ensuring compliance with safety protocols and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols. In case of a spill, do not allow the product to enter drains or waterways.[1][2] Spills should be contained with an inert absorbent material, such as sand or vermiculite, and collected into a suitable, sealed container for disposal.[1]
II. Segregation and Waste Collection
Proper segregation of chemical waste is paramount to ensure safe and compliant disposal. This compound waste should be categorized as chlorinated organic waste.
Step-by-Step Collection Procedure:
-
Container Selection: Use only designated, properly labeled, and leak-proof containers for chlorinated waste. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Chlorinated Organic Waste," and the full chemical name: "this compound."
-
Collection: Carefully transfer the waste chemical into the designated container. Avoid mixing with other waste streams, particularly non-chlorinated solvents or incompatible chemicals.
-
Closure: Securely close the container after each addition of waste. Do not leave containers open.
-
Storage: Store the waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.
III. Disposal Protocol
The disposal of this compound must be conducted through a licensed and approved waste disposal contractor.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.
Operational Plan for Disposal:
-
Contact Environmental Health and Safety (EHS): Consult your institution's EHS department to understand the specific procedures and to schedule a waste pickup.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. Ensure all information is accurate and complete.
-
Waste Pickup: Arrange for the collection of the sealed and labeled waste container by the licensed hazardous waste disposal company.
-
Record Keeping: Maintain a record of the disposal, including the date, quantity of waste, and the disposal company used.
The primary methods for the disposal of chlorinated aromatic compounds often involve high-temperature incineration or other specialized chemical treatments to ensure complete destruction and prevent the release of harmful substances into the environment.
IV. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 70958-20-2 | [4][5][6][7] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [7] |
| Molecular Weight | 262.69 g/mol | [7] |
Note: Specific quantitative limits for disposal (e.g., concentration limits for certain disposal methods) are typically determined by local regulations and the capabilities of the licensed waste disposal facility. Always consult with your EHS department for these specific values.
V. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. uwm.edu [uwm.edu]
- 4. matrixscientific.com [matrixscientific.com]
- 5. bjoka-vip.com [bjoka-vip.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
Essential Safety and Operational Guidance for 2-(5-Chloro-2-phenoxyphenyl)acetic acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for 2-(5-Chloro-2-phenoxyphenyl)acetic acid (CAS No. 70958-20-2), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound. A face shield may be necessary for splash-prone procedures. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation exposure. If significant dust is generated, a NIOSH-approved respirator may be required. |
Operational and Handling Protocols
Adherence to standard laboratory safety protocols is crucial when working with this compound.
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer: Handle the solid compound carefully to minimize dust generation. Use a spatula for transfers. If the compound is in solution, avoid splashing.
-
Spill Response:
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work surface and any contaminated equipment.
Disposal Plan
Chemical waste must be managed in accordance with institutional, local, and national regulations.
Waste Disposal Steps:
-
Containerization: Collect all waste containing this compound, including contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by the EHS department for final disposal.
-
Do Not:
-
Dispose of this chemical down the drain.
-
Mix with incompatible waste streams.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


